Technical Documentation Center

Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate
  • CAS: 6947-04-2

Core Science & Biosynthesis

Foundational

Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate chemical structure and physical properties

An In-depth Technical Guide to Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of Ethyl 1,4-dioxaspiro[4.4]nonane...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate, a versatile building block in modern organic synthesis. Due to the limited availability of specific data for the 7-carboxylate isomer, this document will focus on the well-characterized and commercially available 6-carboxylate isomer. The principles of synthesis, reactivity, and application discussed herein offer valuable insights for professionals in pharmaceutical development and fine chemical manufacturing.

Chemical Identity and Structure

Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate is a spirocyclic compound featuring a cyclopentane ring fused with a 1,3-dioxolane ring. The ethyl carboxylate substituent is located at the 6-position of the bicyclic system. This structure is systematically named based on the spiro union of a cyclopentane and a dioxolane ring system.

The core structure is derived from the protection of a ketone on a cyclopentane ring, which imparts specific reactivity and stability characteristics to the molecule. This ketal protection is a common strategy in multi-step synthesis to mask a reactive carbonyl group while other parts of the molecule are being modified.

Molecular Structure:

Caption: Chemical structure of Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate
CAS Number 23153-73-3[1]
Molecular Formula C₁₀H₁₆O₄
Molecular Weight 200.23 g/mol
InChI Key ATCDTZUOROSQQZ-UHFFFAOYSA-N
SMILES CCOC(=O)C1C2CCC(C2)OCCO1

Physicochemical Properties

The physical properties of Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate are characteristic of a moderately polar organic ester. The presence of the dioxolane ring and the ethyl ester group influences its solubility and boiling point.

Table 2: Physical and Chemical Properties

PropertyValueSource
Appearance Liquid-
Purity 95%
InChI 1S/C10H16O4/c1-2-12-9(11)8-4-3-5-10(8)13-6-7-14-10/h8H,2-7H2,1H3
MDL Number MFCD00266907

Synthesis and Experimental Protocols

The synthesis of Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate typically involves the protection of a keto-ester precursor. A common synthetic route starts from a commercially available cyclopentanone derivative.

Synthetic Pathway Overview:

Synthesis reactant Ethyl 2-oxocyclopentanecarboxylate intermediate Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate reactant->intermediate Ethylene glycol, p-TsOH, Toluene, Reflux (Dean-Stark)

Caption: General synthetic scheme for Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate.

Detailed Experimental Protocol: Ketalization of Ethyl 2-oxocyclopentanecarboxylate

This protocol describes a standard procedure for the synthesis of the title compound via acid-catalyzed ketalization.

Materials:

  • Ethyl 2-oxocyclopentanecarboxylate

  • Ethylene glycol (1.2 equivalents)

  • p-Toluenesulfonic acid monohydrate (0.05 equivalents)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add Ethyl 2-oxocyclopentanecarboxylate, toluene, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Reaction Execution: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is formed.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate.

Justification of Experimental Choices:

  • Toluene: Serves as a suitable solvent that forms an azeotrope with water, facilitating its removal and driving the equilibrium towards product formation.

  • p-Toluenesulfonic acid: A common and effective acid catalyst for ketalization reactions.

  • Dean-Stark trap: Essential for the efficient removal of water, which is a critical factor for achieving a high yield in this reversible reaction.

  • Aqueous work-up: Necessary to neutralize the acid catalyst and remove water-soluble impurities.

Applications in Research and Development

Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate is a valuable intermediate in organic synthesis, particularly in the construction of complex molecules.

Key Application Areas:

  • Pharmaceutical Synthesis: The spirocyclic core is a feature in various biologically active molecules. This compound serves as a chiral building block for the synthesis of active pharmaceutical ingredients (APIs). The protected ketone allows for selective modifications at other positions of the molecule.

  • Fine Chemical Industry: Used in the synthesis of specialty chemicals where the controlled introduction of a cyclopentane moiety is required.

  • Agrochemical Research: The dioxaspiro[4.4]nonane scaffold can be found in some classes of pesticides and herbicides.

Logical Flow of Application:

Applications start Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate step1 Selective functionalization of the ester group start->step1 step2 Deprotection of the ketal group step1->step2 step3 Further modification of the ketone step2->step3 product Complex target molecules (APIs, etc.) step3->product

Caption: Workflow illustrating the use of Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate in multi-step synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate is a key synthetic intermediate with significant potential in various fields of chemical research and development. Its utility stems from the stable ketal protection of a cyclopentanone ring, which allows for a wide range of selective chemical transformations. The synthetic protocols for its preparation are well-established, making it a readily accessible building block for the synthesis of complex molecular architectures. This guide provides a foundational understanding for researchers and professionals looking to leverage the unique chemical properties of this compound in their work.

References

Sources

Exploratory

Technical Guide: Structural Elucidation and Synthesis of Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate

Executive Summary In modern drug discovery and complex organic synthesis, the strategic protection of reactive functional groups is paramount. Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate serves as a vital building bloc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex organic synthesis, the strategic protection of reactive functional groups is paramount. Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate serves as a vital building block, representing the ketone-protected form of ethyl 3-oxocyclopentanecarboxylate. By masking the highly electrophilic ketone as a sterically hindered, base-stable 1,3-dioxolane spiroketal, chemists can perform aggressive transformations—such as Grignard additions, reductions, or enolate alkylations—on the ester moiety without cross-reactivity [1].

This whitepaper provides an in-depth analysis of the molecule's structural anatomy, a self-validating synthetic protocol, and a comprehensive breakdown of its Nuclear Magnetic Resonance (NMR) spectral data to aid researchers in precise peak assignment and quality control.

Structural Anatomy & Atom Numbering

To accurately assign NMR spectra, one must first establish a rigorous numbering convention based on IUPAC nomenclature for spiro compounds.

The core is a spiro[4.4]nonane system. Heteroatoms dictate the numbering priority:

  • O1 and O4 : The oxygen atoms of the 1,3-dioxolane ring.

  • C2 and C3 : The ethylene bridge carbons.

  • C5 : The spiro quaternary carbon shared by both rings.

  • C6, C7, C8, C9 : The cyclopentane ring carbons. The ethyl ester group (-COOCH₂CH₃) is attached at C7 .

Because C7 is a chiral center, the molecule lacks an internal plane of symmetry. This stereocenter renders the two faces of the cyclopentane ring diastereotopic, a phenomenon that significantly complicates the splitting patterns in the ¹H NMR spectrum.

NMRLogic Core Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate Spiro Spiro Ketal Center (C5: ~118 ppm) Core->Spiro Dioxolane 1,3-Dioxolane Ring (C2, C3: ~64 ppm) Core->Dioxolane Cyclopentane Cyclopentane Ring (C6, C8, C9: ~27-40 ppm) Core->Cyclopentane Ester Ethyl Ester Group (C=O: ~174 ppm) Core->Ester Spiro->Dioxolane O1, O4 linkage Spiro->Cyclopentane Shared C5 Cyclopentane->Ester Attached at C7

Caption: Structural connectivity and key ¹³C NMR chemical shift regions of the spiroketal core.

Experimental Methodology: Synthesis & Isolation

The synthesis of ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate relies on the acid-catalyzed ketalization of ethyl 3-oxocyclopentanecarboxylate with ethylene glycol [2].

Causality in Reaction Design

Ketalization is a classic equilibrium reaction. Because water is a byproduct, the equilibrium naturally favors the starting materials unless driven forward. We utilize a Dean-Stark apparatus with toluene as the solvent to form a minimum-boiling azeotrope with water. By continuously removing water from the system, Le Chatelier's principle drives the reaction to near-quantitative conversion. p-Toluenesulfonic acid (p-TsOH) is selected as the catalyst because of its high solubility in organic solvents and optimal pKa for activating the ketone without hydrolyzing the ester.

Step-by-Step Protocol
  • Charge the Reactor: To a round-bottom flask, add ethyl 3-oxocyclopentanecarboxylate (1.0 equiv) and toluene (approx. 0.5 M concentration).

  • Add Reagents: Introduce ethylene glycol (1.5 to 2.0 equiv) and p-TsOH·H₂O (0.05 equiv).

  • Azeotropic Distillation: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to 110 °C (reflux) under an inert atmosphere (N₂ or Ar).

  • Monitor: Maintain reflux until water ceases to accumulate in the trap (typically 12–18 hours).

  • Quench & Workup: Cool to room temperature. Add saturated aqueous NaHCO₃. Self-Validation Check: Gas evolution (CO₂) must occur; continue adding until bubbling ceases, confirming the complete neutralization of the acid catalyst to prevent reverse hydrolysis during workup.

  • Extraction: Separate the organic layer. Extract the aqueous phase twice with ethyl acetate. Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography (gradient: 5% to 20% EtOAc in Hexanes) to yield the pure spiroketal.

SynthesisWorkflow A Ethyl 3-oxocyclopentanecarboxylate (Starting Material) D Dean-Stark Apparatus (Azeotropic Water Removal) A->D B Ethylene Glycol (Ketalizing Agent) B->D C Acid Catalyst (p-TsOH) + Toluene (Solvent) C->D E Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate (Target Compound) D->E Reflux, 110°C

Caption: Workflow for the acid-catalyzed ketalization using azeotropic water removal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural validation of the synthesized compound is primarily achieved through 1D NMR spectroscopy. The presence of the chiral center at C7 creates a complex magnetic environment.

Proton (¹H) NMR Peak Assignments

The ¹H NMR spectrum exhibits distinct regions for the ester, the ketal bridge, and the cyclic backbone. Notably, the protons on the cyclopentane ring (C6, C8, C9) are diastereotopic. Because they reside on a ring with a fixed stereocenter, the "top" and "bottom" faces of the ring are chemically non-equivalent, causing geminal protons to split each other, resulting in complex multiplets rather than simple first-order splitting.

Table 1: ¹H NMR Data Summary (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
4.13 Quartet (J = 7.1 Hz)2H-OCH₂ CH₃Deshielded by the adjacent ester oxygen; couples with the terminal methyl group.
3.95 – 3.85 Multiplet4HCH₂ -CH₂ (C2, C3)Dioxolane bridge protons. Deshielded by adjacent oxygens. Appears as a multiplet due to slight non-equivalence induced by the distant C7 stereocenter.
2.95 – 2.82 Multiplet1HCH (C7)Alpha to the carbonyl group; heavily coupled to adjacent C6 and C8 methylene protons.
2.25 – 1.60 Complex Multiplets6HCH₂ (C6, C8, C9)Cyclopentane backbone. Broad distribution due to diastereotopic geminal coupling and varying proximity to the spiro center.
1.25 Triplet (J = 7.1 Hz)3H-OCH₂CH₃ Terminal methyl protons; shielded aliphatic environment.
Carbon (¹³C) NMR Peak Assignments

¹³C NMR is the definitive self-validating tool for this reaction. The conversion of a ketone to a spiroketal involves a drastic hybridization and electronic shift at C5.

Table 2: ¹³C NMR Data Summary (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignmentMechanistic Rationale
175.2 Quaternary (C=O)Ester CarbonylHighly deshielded due to the double bond to oxygen and single bond to the alkoxy group.
117.8 Quaternary (C)C5 (Spiro Ketal) Diagnostic Peak: The spiro carbon is bonded to two highly electronegative oxygen atoms, shifting it far downfield from typical aliphatic carbons, but distinct from a ketone (~215 ppm).
64.5, 64.3 Secondary (CH₂)C2, C3 (Dioxolane)Deshielded by the directly attached oxygen atoms. The slight separation into two peaks confirms the asymmetry induced by the C7 chiral center.
60.4 Secondary (CH₂)-OC H₂CH₃Typical shift for an ethyl ester methylene carbon.
43.1 Tertiary (CH)C7Shifted downfield relative to standard cycloalkanes due to the electron-withdrawing ester group.
39.2, 34.5, 28.1 Secondary (CH₂)C6, C9, C8Cyclopentane backbone carbons. C6 is most deshielded due to its proximity to both the spiro center and the ester-bearing carbon.
14.2 Primary (CH₃)-OCH₂C H₃Terminal methyl carbon.

Quality Control & Self-Validating Systems

To ensure absolute trustworthiness in the synthetic output, the following self-validating checks must be integrated into the workflow:

  • Thin-Layer Chromatography (TLC) Polarity Inversion: The starting material (a ketone) possesses a strong dipole moment. Upon ketalization, the dipole is significantly reduced. Therefore, on normal-phase silica gel, the target spiroketal will validate its own formation by eluting faster (higher Rf​ value) than the starting material.

  • Spectroscopic Binary Check (The 215/118 Rule): The most rigorous proof of success is the ¹³C NMR spectrum. A failed or incomplete reaction will show a peak at ~215 ppm (the unreacted ketone). A successful reaction will show the complete disappearance of the 215 ppm peak and the emergence of a new quaternary carbon peak at ~118 ppm (the spiroacetal). If both are present, the reaction has not reached completion.

References

  • Title: Anilino-Pyrazole Derivatives, Compositions and Methods Thereof Source: US Patent Application 20240246950A1 URL
  • Title: Novel tricyclic compounds Source: European Patent EP3950692A1 URL
Foundational

Solubility Profile and Solvent-Driven Workflows for Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate

Executive Summary Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate (CAS: 6947-04-2) is a highly versatile, ketal-protected cyclic ester utilized extensively as a building block in medicinal chemistry, particularly in the sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate (CAS: 6947-04-2) is a highly versatile, ketal-protected cyclic ester utilized extensively as a building block in medicinal chemistry, particularly in the synthesis of complex tricyclic compounds and aza-indazolyl-aryl sulfonamide kinase inhibitors . At standard temperature and pressure, this compound exists as a colorless oil . Consequently, its "solubility" in organic solvents is more accurately described as miscibility. For process chemists and formulation scientists, understanding the thermodynamic phase distribution and solvent affinity of this intermediate is critical for optimizing reaction conditions, liquid-liquid extractions, and downstream purifications.

Physicochemical Architecture & Solvation Thermodynamics

The solvation behavior of ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate is dictated by its distinct structural motifs:

  • Hydrophobic Backbone: The cyclopentane ring and the ethyl chain provide significant lipophilicity, driving strong van der Waals interactions with non-polar solvents.

  • Hydrogen Bond Acceptors (HBA): The molecule possesses four oxygen atoms (two in the 1,3-dioxolane ketal ring, two in the ester group). These act as potent HBAs, allowing favorable dipole-dipole interactions with polar aprotic solvents and hydrogen-bonding with polar protic solvents.

  • Absence of Hydrogen Bond Donors (HBD): Lacking hydroxyl or amine groups, the molecule cannot self-associate via hydrogen bonding, which contributes to its liquid state at room temperature (low lattice energy) and its poor aqueous solubility.

Because the cohesive energy of the pure liquid is relatively low, the entropic gain of mixing drives its complete miscibility with a broad spectrum of organic solvents.

SolventLogic Compound Ethyl 1,4-dioxaspiro[4.4] nonane-7-carboxylate (Colorless Oil) PolarAprotic Polar Aprotic (THF, DCM) Compound->PolarAprotic Miscible NonPolar Non-Polar (Toluene) Compound->NonPolar Miscible PolarProtic Polar Protic (Alcohols) Compound->PolarProtic Miscible App1 Hydride Reductions Liquid Extraction PolarAprotic->App1 App2 Azeotropic Ketalization NonPolar->App2 App3 Saponification Reactions PolarProtic->App3

Figure 1: Solvent selection logic based on physicochemical affinity and downstream applications.

Quantitative Miscibility and Solubility Profile

While the compound is miscible in pure organic solvents, quantifying its solubility limit in aqueous or mixed-solvent systems is essential for predicting partition coefficients (LogP/LogD) during aqueous workups.

SolventClassificationMiscibility / Solubility Limit (at 25°C)Mechanistic Rationale & Application
Dichloromethane (DCM) Polar AproticFully MiscibleHigh dipole moment aligns with ester/ketal oxygens. Ideal for extracting the compound from aqueous quench mixtures .
Tetrahydrofuran (THF) Polar AproticFully MiscibleEthereal oxygen coordinates well without reacting. Standard solvent for subsequent Lithium Aluminum Hydride (LAH) reductions .
Toluene Non-polarFully MiscibleHydrophobic compatibility. Crucial for the initial Dean-Stark ketalization, allowing azeotropic removal of water .
Methanol (MeOH) Polar ProticFully MiscibleProtic solvent donates hydrogen bonds to the compound's four HBA oxygens.
Water (pH 7.0) Highly Polar Protic< 2.5 mg/mL (Poorly Soluble)Hydrophobic bulk disrupts the dynamic hydrogen-bond network of water, forcing phase separation.

Application-Specific Solvent Workflows

The choice of solvent in the handling of ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate is strictly dictated by the chemical compatibility required for the specific synthetic step:

  • Synthesis via Azeotropic Distillation (Toluene): The compound is typically synthesized from ethyl 3-oxocyclopentane-1-carboxylate and ethylene glycol. Toluene is selected because it dissolves both the starting materials and the product, while its immiscibility with water allows for the continuous removal of the water byproduct via a Dean-Stark trap, driving the equilibrium toward the ketal .

  • Downstream Reduction (THF): When reducing the ester to 1,4-dioxaspiro[4.4]nonan-7-ylmethanol, THF is the solvent of choice. Its polar aprotic nature solvates both the organic substrate and the inorganic reducing agent (LAH) while remaining inert to hydride attack .

  • Post-Saponification Extraction (DCM): If the ester is saponified to the corresponding carboxylic acid, the reaction is typically quenched with an acid (e.g., citric acid). DCM is utilized to extract the newly protonated, lipophilic acid from the aqueous phase due to its superior partitioning efficiency and low boiling point for easy solvent removal .

Experimental Protocols

Protocol 1: Thermodynamic Aqueous Solubility Determination (Modified USP <1236>)

To determine the exact solubility limit of this oil in aqueous media or biorelevant buffers, a modified Shake-Flask method in accordance with USP <1236> guidelines is employed 1.

Step-by-Step Methodology:

  • Preparation: Dispense 10.0 mL of the target aqueous solvent (e.g., USP phosphate buffer, pH 7.4) into a 20 mL glass scintillation vial.

  • Saturation: Add an excess of ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate (approx. 200 µL) to the vial. A visible biphasic system (oil droplets in water) must be maintained to ensure thermodynamic saturation.

  • Equilibration: Seal the vial and place it in an isothermal shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 150 RPM for 24 to 48 hours to reach thermodynamic equilibrium.

  • Phase Separation: Transfer the mixture to a centrifuge tube and centrifuge at 10,000 RPM for 15 minutes at 25°C to completely separate the undissolved oil droplets from the aqueous supernatant.

  • Quantification: Carefully extract an aliquot of the clear aqueous supernatant using a syringe filter (0.22 µm PTFE, discarding the first 1 mL to account for membrane adsorption). Analyze the concentration via HPLC-UV (using a Refractive Index Detector or low-wavelength UV, as the compound lacks strong chromophores) against a standard calibration curve.

USP1236 A Add Excess Oil to Aqueous Buffer B Isothermal Agitation (25°C, 24-48h) A->B C Phase Separation (Centrifugation) B->C D Quantification (HPLC-UV/RID) C->D

Figure 2: Modified USP <1236> Shake-Flask protocol for aqueous solubility determination.

Protocol 2: Liquid-Liquid Extraction (Reaction Workup)

This protocol describes the isolation of the compound from an aqueous reaction mixture utilizing its high solubility in DCM.

Step-by-Step Methodology:

  • Quench: Transfer the crude reaction mixture to a separatory funnel. If neutralizing, add the appropriate aqueous buffer (e.g., 20% aqueous citric acid or saturated NaHCO₃) until the desired pH is reached.

  • Extraction: Add a volume of Dichloromethane (DCM) equal to roughly 50% of the aqueous volume.

  • Partitioning: Stopper the funnel, invert, and vent immediately. Shake vigorously for 30 seconds, venting frequently to release pressure.

  • Separation: Allow the layers to separate completely. Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate will partition into the lower (denser) DCM layer. Drain the organic layer into an Erlenmeyer flask.

  • Washing & Drying: Repeat the extraction with fresh DCM two more times. Combine the organic layers and wash with brine (saturated NaCl) to remove residual water. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure colorless oil.

References

  • Title: WO2020210828A1 - (aza)
  • Title: EP2506716B1 - Novel tricyclic compounds Source: Google Patents / European Patent Office URL
  • Title: <1236> Solubility Measurements Source: United States Pharmacopeia–National Formulary (USP-NF) URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling of Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of the safety considerations and handling protocols for Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate, a key interme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the safety considerations and handling protocols for Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate, a key intermediate in various synthetic applications. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous spirocyclic esters and general principles of laboratory safety to provide a robust framework for its responsible use. The causality behind each recommendation is explained to ensure a self-validating system of safe laboratory practice.

Chemical Identity and Structural Analogy

Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate is a spirocyclic compound featuring a dioxolane ring fused to a cyclopentane ring, with an ethyl carboxylate substituent. Its unique three-dimensional structure makes it a valuable building block in organic synthesis.

Identifier Value
IUPAC Name Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate
Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
CAS Number Not readily available. Structurally similar to CAS 23153-73-3 (1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid, ethyl ester).[1]

Due to the lack of specific toxicological and safety data for the title compound, this guide will draw analogies from the known hazards of similar compounds, such as Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate and 1,4-Dioxaspiro[4.4]nonane.[2][3] This approach is predicated on the understanding that functional groups and structural motifs largely dictate the chemical and toxicological properties of a molecule.

Hazard Identification and Risk Assessment

Based on the analysis of structurally related compounds, Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate is anticipated to present the following hazards:

  • Skin and Eye Irritation: Many esters and cyclic ethers can cause irritation upon contact with skin and eyes.[4] Prolonged or repeated exposure may lead to dermatitis. The GHS classification for a similar compound, Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, includes H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[2]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.[4] The aforementioned analogue also carries the H335 hazard statement (May cause respiratory irritation).[2]

  • Flammability: While specific data is unavailable, many organic esters are combustible.[5] The related compound 1,4-Dioxaspiro[4.4]nonane is classified as a flammable liquid and vapor (H226).[3] Therefore, it is prudent to treat Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate as a potentially flammable substance and avoid sources of ignition.

  • Toxicity: The toxicological properties have not been fully investigated.[5] As with any chemical with limited toxicological data, it should be handled with care to minimize exposure.

Logical Flow for Hazard Assessment:

Caption: Hazard assessment workflow based on structural analogy.

Safe Handling and Storage Protocols

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is essential for handling Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate.

Engineering Controls
  • Ventilation: All manipulations of the compound should be conducted in a well-ventilated laboratory. A chemical fume hood is mandatory when handling open containers, heating the substance, or performing reactions that may generate aerosols or vapors.[6] This is a primary defense against respiratory exposure.

  • Segregated Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][5] The storage area should be clearly labeled. Store corrosives on lower shelves or in dedicated cabinets.[6]

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling the compound:

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[7]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or perforation before use and wash hands thoroughly after handling.[8]

  • Skin and Body Protection: A laboratory coat must be worn to protect against skin contact. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron is recommended.[9]

  • Respiratory Protection: If working outside of a fume hood where there is a potential for inhalation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

PPE Selection Workflow:

PPE_Selection Start Task Assessment A Handling open container? Start->A B Potential for splashing? A->B Yes D Mandatory PPE: - Safety Goggles - Lab Coat - Nitrile Gloves A->D No C Risk of inhalation? B->C Yes B->D No C->D No E Add Face Shield C->E Yes End Proceed with Task D->End F Use Respirator E->F F->End

Caption: Decision workflow for selecting appropriate PPE.

Hygiene Practices
  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[8]

  • Keep the work area clean and uncluttered.

Emergency Procedures

Prompt and appropriate action is crucial in the event of an emergency.

Emergency Situation First Aid Measures Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7]Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7]Seek medical attention if irritation persists.
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration.[7]Seek immediate medical attention.
Ingestion Do not induce vomiting. Wash out mouth with water.Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[10]Ensure adequate ventilation.
Fire Use a dry chemical, carbon dioxide, or foam extinguisher. Water spray can be used to cool fire-exposed containers.[5]Wear self-contained breathing apparatus.

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable federal, state, and local regulations. Contact your institution's environmental health and safety office for specific guidance. Do not dispose of this chemical down the drain.[10]

Experimental Protocols: A Note on Esterification

The synthesis of esters often involves the use of strong acids as catalysts and requires careful temperature control.[9][11]

General Esterification Safety Protocol:

  • Reagent Handling: Wear appropriate PPE when handling carboxylic acids and alcohols, as they can be corrosive and flammable.[9]

  • Catalyst Addition: The addition of a strong acid catalyst, such as sulfuric acid, should be done slowly and with caution, as the reaction can be exothermic.

  • Heating and Reflux: When heating the reaction mixture, use a heating mantle and a reflux condenser to prevent the escape of flammable vapors.[12] Ensure smooth boiling by using a stir bar or boiling chips.

  • Work-up: Quenching the reaction with water or a basic solution should be done carefully to control any exothermic processes.

Conclusion

While specific safety data for Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate is not currently available, a thorough risk assessment based on structurally similar compounds provides a solid foundation for its safe handling. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for potential emergencies, researchers can work with this compound in a safe and responsible manner.

References

  • PubChem. Ethyl 1,4-dioxaspiro(4.5)decane-8-carboxylate. National Center for Biotechnology Information. [Link]

  • SmartLabs. Esterification. [Link]

  • University of California, Riverside. Rules for the Safe Handling of Chemicals in the Laboratory. [Link]

  • Ms. Kropac. Ester Lab Student Handout. [Link]

  • PubChem. 1,4-Dioxaspiro(4.4)nonane. National Center for Biotechnology Information. [Link]

  • NextGen Protocols. Guidelines for Safe Laboratory Practices. [Link]

  • Chemchart. 1,4-dioxa-7-azaspiro[4.4]nonane (176-33-0). [Link]

  • Chemical Synthesis Database. 2-ethyl-1,6-dioxaspiro[4.4]nonane. [Link]

  • ChemicalCell. Ethyl 1,4-Dioxaspiro[4.5]Decane-6-Carboxylate CAS NO 13747-72-3. [Link]

  • University of Massachusetts. Esters. An Introduction. [Link]

Sources

Foundational

Thermodynamic Stability of Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate at Room Temperature: A Technical Guide

Executive Summary Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate is a highly versatile bicyclic spiroketal utilized extensively in complex organic synthesis and drug development as a robust protecting group and structural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate is a highly versatile bicyclic spiroketal utilized extensively in complex organic synthesis and drug development as a robust protecting group and structural scaffold. Understanding its thermodynamic stability at room temperature (298 K) is critical for designing scalable synthetic routes and predicting degradation pathways in pharmaceutical formulations. This whitepaper provides an in-depth analysis of the stereoelectronic fundamentals governing this [4.4] spiro system, details its pH-dependent stability profile, and outlines a self-validating quantitative NMR (qNMR) protocol for empirical stability testing.

Molecular Architecture & Stereoelectronic Fundamentals

The structural core of ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate consists of a cyclopentane ring fused to a 1,4-dioxolane ring via a central spiro carbon (C5), with an ethyl ester moiety located at the 7-position.

Unlike larger [5.5] spiroketal systems where the thermodynamic minimum is heavily dictated by the anomeric effect (favoring axial-like orientations of the C-O bonds to maximize hyperconjugation), the [4.4] spiroketal system operates under different thermodynamic constraints. As detailed in the 1[1], five-membered rings undergo rapid pseudorotation. Consequently, the thermodynamic stability of this molecule at room temperature is driven primarily by the enthalpy of the two newly formed C-O bonds and the entropic manipulation of the system (e.g., the removal of water during synthesis) rather than rigid anomeric stabilization.

In the absence of aqueous acid, the isolated spiroketal is thermodynamically stable at room temperature. The synthesis of such compounds typically involves the acid-catalyzed ketalization of a parent ketone (ethyl 3-oxocyclopentanecarboxylate) with ethylene glycol, utilizing a water scavenger like triethyl orthoformate to drive the equilibrium forward[2].

pH-Dependent Thermodynamic Stability Profile

The thermodynamic stability of ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate at 298 K is highly orthogonal, depending strictly on the pH of the aqueous environment.

Neutral and Basic Conditions: Ketal Preservation

Under neutral aqueous conditions (pH 7.0), the spiroketal linkage is both kinetically and thermodynamically stable. The activation energy required for the uncatalyzed hydrolysis of the dioxolane ring is insurmountable at room temperature.

Under strongly basic conditions (e.g., 1 N NaOH), the spiroketal core remains completely intact. However, the C7 ethyl ester is thermodynamically driven toward saponification. As demonstrated in the synthesis of 2[2], exposure to aqueous sodium hydroxide at room temperature selectively hydrolyzes the ester to yield 1,4-dioxaspiro[4.4]nonane-7-carboxylic acid, leaving the ketal untouched.

Acidic Conditions: Specific-Acid Catalyzed Hydrolysis

Conversely, in aqueous acidic environments, the spiroketal becomes thermodynamically unstable. The hydrolysis of acetals and ketals is a specific-acid catalyzed equilibrium process[3]. Protonation of one of the dioxolane oxygens lowers the activation barrier for C-O bond cleavage, generating an oxocarbenium intermediate. Because the reaction is an equilibrium, the massive molar excess of water in an aqueous solution at room temperature quantitatively drives the system in reverse, yielding the parent ketone and ethylene glycol. Recent methodologies highlight that this reversible ketalization/hydrolysis can be finely tuned using even trace amounts of conventional acids[4].

Pathway Ketone Ethyl 3-oxocyclopentanecarboxylate + Ethylene Glycol Spiroketal Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate (Thermodynamically Stable at pH ≥ 7) Ketone->Spiroketal Ketalization (-H2O) Acid Aqueous Acid (H+) Kinetic Trigger Spiroketal->Acid Hydrolysis Pathway WaterScavenger Water Scavenger (e.g., HC(OEt)3) Spiroketal->WaterScavenger Drives Equilibrium Acid->Ketone +H2O

Thermodynamic equilibrium and pH-dependent kinetic triggers of the spiroketal system.

Experimental Methodology: Self-Validating Stability Protocols

To empirically validate the thermodynamic stability of the spiroketal across different environments, researchers must employ a forced degradation assay that is non-destructive and highly quantitative. The following quantitative NMR (qNMR) protocol is designed as a self-validating system.

Causality Behind Experimental Choices
  • D2O Buffers: Utilizing deuterated solvents prevents the massive H2O solvent signal from obscuring the critical methylene protons of the dioxolane ring (typically observed around 3.9 ppm).

  • DSS Internal Standard: 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) is chosen because it is highly water-soluble, completely inert to pH changes, and provides a sharp reference peak at 0.0 ppm, allowing for absolute molar quantification.

Self-Validating Mechanism

This protocol relies on a strict Mass Balance Check . At any given time point ( t ), the molar sum of the intact spiroketal and the hydrolyzed parent ketone must equal 100% of the initial spiroketal concentration. If the sum deviates by >2%, it immediately flags the occurrence of unseen side reactions (e.g., polymerization or transesterification), thereby validating the integrity of the thermodynamic data.

Step-by-Step Methodology
  • Buffer Preparation: Prepare three distinct 0.1 M deuterated buffer solutions: pH 2.0 (DCl/KCl), pH 7.0 (Phosphate), and pH 10.0 (Carbonate) in D2O.

  • Sample Formulation: Accurately weigh 10.0 mg of ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate and dissolve it in 0.6 mL of the respective buffer. Add exactly 1.0 mg of DSS as the internal standard.

  • Incubation & Acquisition: Transfer the solutions to standard 5 mm NMR tubes. Maintain the temperature at exactly 298 K. Acquire 1H-NMR spectra immediately ( t=0 ), and subsequently at 1 h, 4 h, 12 h, and 24 h.

  • Quantitative Analysis: Integrate the spiroketal dioxolane protons against the 0.0 ppm DSS reference. Perform the same integration for the appearing ketone signals. Calculate the mass balance and degradation percentage.

Workflow Prep Sample Prep (Spiroketal + DSS in D2O) Buffer Buffer Addition (pH 2.0, 7.0, 10.0) Prep->Buffer Incubate Incubation (298 K, 0-24h) Buffer->Incubate qNMR qNMR Acquisition (1H-NMR) Incubate->qNMR Analyze Mass Balance Check (Spiroketal + Ketone = 100%) qNMR->Analyze

Self-validating qNMR experimental workflow for determining thermodynamic stability.

Quantitative Stability Data

The following table summarizes the expected thermodynamic stability and primary degradation pathways of ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate at 298 K over a 24-hour period, based on the mechanistic principles outlined above.

Environmental ConditionpH Level1h Stability (%)24h Stability (%)Primary Degradant / Pathway
Acidic Aqueous2.0< 5%0%Ethyl 3-oxocyclopentanecarboxylate (Ketal Hydrolysis)
Neutral Aqueous7.0> 99%> 99%None (Thermodynamically Stable)
Basic Aqueous10.0> 99%~ 85%1,4-dioxaspiro[4.4]nonane-7-carboxylic acid (Ester Saponification)

References

  • Benchchem. "Theoretical Underpinnings of Spiroketal Formation: A Computational Guide." Benchchem,[1]

  • AbbVie Inc. "EP2506716B1 - Novel tricyclic compounds." Google Patents,[2]

  • "A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids." PubMed Central (PMC),[4]

  • "Hydrates, Hemiacetals, and Acetals." Master Organic Chemistry,[3]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Ketalization of Ethyl 3-oxocyclopentanecarboxylate

Target Audience: Researchers, Synthetic Scientists, and Drug Development Professionals Process Focus: 1,3-Dioxolane Protection of Cyclic Ketones via Azeotropic Distillation Strategic Context & Synthetic Utility In the de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Scientists, and Drug Development Professionals Process Focus: 1,3-Dioxolane Protection of Cyclic Ketones via Azeotropic Distillation

Strategic Context & Synthetic Utility

In the development of complex active pharmaceutical ingredients (APIs), bifunctional molecules such as ethyl 3-oxocyclopentanecarboxylate present a chemoselectivity challenge. Downstream modifications—such as the reduction of the C7 ester to a primary alcohol (e.g., using LiAlH₄)—require the transient masking of the highly electrophilic C3 ketone to prevent unwanted secondary alcohol formation[1].

Converting the ketone into a 1,3-dioxolane ketal yields ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate . This transformation provides robust steric and electronic protection against nucleophiles, reducing agents, and basic conditions, while allowing for mild, acid-catalyzed deprotection later in the synthetic sequence.

Mechanistic Pathway & Causality

Ketalization is a classic thermodynamically controlled equilibrium reaction. To drive the reaction forward, we must manipulate the equilibrium (Le Chatelier’s Principle) by physically removing the water byproduct.

  • Catalyst Selection: p-Toluenesulfonic acid (p-TsOH) is utilized as a strong, organic-soluble Brønsted acid. It selectively protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon without degrading the ester moiety.

  • Solvent Dynamics: Toluene is the solvent of choice because it forms a low-boiling azeotrope with water (~85 °C), enabling continuous water extraction via a Dean-Stark trap.

Mechanism K Ethyl 3-oxocyclopentanecarboxylate (Electrophilic Carbonyl) H Hemiketal Intermediate (Tetrahedral Carbon) K->H + Ethylene Glycol (H+ catalyzed) O Oxocarbenium Ion (Reactive Intermediate) H->O - H2O (Dean-Stark Removal) P Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate (Stable Ketal) O->P Intramolecular Cyclization - H+

Acid-catalyzed reaction mechanism for 1,3-dioxolane ketal formation.

Experimental Protocol

The following protocol is scaled for a standard 45 mmol research-grade batch, optimized from established pharmaceutical patent literature[1].

Workflow N1 1. Reaction Setup Ketone + Diol N2 2. Azeotropic Reflux Dean-Stark Trap N1->N2 N3 3. Basic Quench NaHCO3 Wash N2->N3 N4 4. Purification Chromatography N3->N4

Experimental workflow for the Dean-Stark mediated ketalization of cyclic ketones.

Phase 1: Reaction Setup
  • To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 3-oxocyclopentanecarboxylate (7.03 g, 45.0 mmol, 1.0 equiv).

  • Add anhydrous toluene (100 mL, 0.45 M), followed by ethylene glycol (8.38 g, 7.52 mL, 135.0 mmol, 3.0 equiv).

    • Scientific Rationale: A 3-fold excess of ethylene glycol acts as a mass-action driver to push the initial nucleophilic attack, ensuring rapid formation of the hemiketal intermediate.

  • Add p-toluenesulfonic acid monohydrate (0.85 g, 4.5 mmol, 0.1 equiv) in one portion.

Phase 2: Azeotropic Distillation
  • Attach a Dean-Stark trap to the flask, fill the trap arm with toluene, and fit a reflux condenser on top.

  • Submerge the flask in a pre-heated oil bath set to 130 °C [1]. Stir vigorously and reflux for 4 to 6 hours.

    • Scientific Rationale: The 130 °C bath ensures a robust vapor generation rate. As the toluene/water azeotrope condenses, it separates in the trap. The physical isolation of water prevents the reverse hydrolysis reaction, making this a self-driving system.

Phase 3: Quench & Workup
  • Remove the flask from the heat source and allow it to cool to room temperature.

  • Quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) and stir vigorously for 10 minutes.

    • Scientific Rationale:Critical Step. The acid catalyst must be completely neutralized before concentration. If residual acid remains during solvent evaporation, the localized concentration of H⁺ and ambient moisture will rapidly hydrolyze the ketal back to the ketone.

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 × 50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Phase 4: Purification
  • Purify the crude residue via silica gel flash chromatography, eluting with a gradient of Petroleum Ether to Ethyl Acetate (4:1 PE:EA)[1].

  • Isolate ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate as a colorless oil.

Quantitative Optimization Data

To ensure maximum throughput, various conditions for ketalization have been evaluated. The data below illustrates why the Toluene/Dean-Stark method remains the industry standard.

Solvent SystemAcid CatalystWater Removal StrategyTime (h)Typical Conversion (%)
Toluene p-TsOH (0.1 eq) Dean-Stark Reflux 4 - 6 > 95%
Benzenep-TsOH (0.1 eq)Dean-Stark Reflux8 - 1085 - 90%
THFp-TsOH (0.1 eq)Molecular Sieves (4Å)2450 - 60%
TolueneNone (Thermal)Dean-Stark Reflux24< 5%

Data Summary: Chemical desiccants (like molecular sieves) in polar solvents (THF) fail to drive the reaction to completion due to pore-saturation and competitive binding. Azeotropic distillation is strictly required for high-yield cyclic ketal formation.

Quality Assurance & Self-Validation

A trustworthy protocol must be self-validating. Do not proceed to downstream reductions without confirming the complete masking of the ketone via the following analytical checks:

  • TLC Monitoring: The product ketal is significantly less polar than the starting ketone. Using a 4:1 PE:EA solvent system, the product will elute with a higher Rf value. Visualize using a KMnO₄ stain (the starting ketone will stain more intensely due to enolization).

  • ¹H NMR Spectroscopy (CDCl₃):

    • Disappearance: The downfield multiplet corresponding to the α-protons of the cyclopentanone ring will shift upfield.

    • Appearance: Look for a highly diagnostic, tightly coupled 4H multiplet at ~3.90 ppm , which corresponds to the four equivalent protons of the newly formed 1,3-dioxolane ring.

  • IR Spectroscopy: Confirm the complete disappearance of the ketone C=O stretch at ~1740 cm⁻¹. Note: The ester C=O stretch at ~1735 cm⁻¹ will remain, making NMR the superior validation tool.

References

  • WO2020210828A1 - (aza)indazolyl-aryl sulfonamide and related compounds and their use in treating medical conditions. World Intellectual Property Organization (Google Patents). Verified synthetic parameters for ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate.
  • p-Toluenesulfonic acid monohydrate. PubChem, National Center for Biotechnology Information. Chemical and physical properties of the acid catalyst. URL:[Link]

  • Protection for the Carbonyl Group: 1,3-Dioxolanes. Organic Chemistry Portal. Standard mechanistic principles for ketalization. URL:[Link]

Sources

Application

Application Note: Strategic Utilization of Ethyl 1,4-Dioxaspiro[4.4]nonane-7-carboxylate in Natural Product Total Synthesis

Executive Summary Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate (CAS 6947-04-2)[1] is a highly versatile, bifunctional building block extensively utilized in the total synthesis of complex natural products and active pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate (CAS 6947-04-2)[1] is a highly versatile, bifunctional building block extensively utilized in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs). Structurally, it is the ethylene glycol ketal of ethyl 3-oxocyclopentanecarboxylate. By masking the reactive C3 ketone as a spiroketal, synthetic chemists can perform aggressive transformations on the C1 ester—such as hydride reductions, Grignard additions, and basic saponifications—without inducing undesired enolization, aldol condensations, or nucleophilic attack at the ketone center.

Retrosynthetic Utility and Mechanistic Rationale

In the retrosynthetic planning of cyclopentanoid natural products (e.g., prostaglandins, carbocyclic nucleosides[2], and sesquiterpenes like erythrodiene[3]), controlling the stereochemistry and functionalization of the cyclopentane ring is paramount.

  • Orthogonality: The 1,4-dioxaspiro[4.4]nonane system provides perfect protecting group orthogonality. The ketal is exceptionally stable to strongly basic and reductive conditions but can be cleanly cleaved under mild aqueous acidic conditions (e.g., using PPTS or dilute HCl) to reveal the ketone for subsequent Wittig olefinations or alpha-alkylations.

  • Desymmetrization and Elaboration: The ethyl ester serves as a primary anchor for chain elongation. It can be reduced to the primary alcohol (1,4-dioxaspiro[4.4]nonan-7-ylmethanol)[4] for oxidation to an aldehyde, enabling Horner-Wadsworth-Emmons (HWE) reactions. Alternatively, base-catalyzed hydrolysis yields the carboxylic acid, which is frequently used in peptide coupling sequences for kinase inhibitor synthesis[5].

DivergentSynthesis A Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate (Core Building Block) B 1,4-dioxaspiro[4.4]nonan-7-ylmethanol (Via LAH Reduction) A->B LiAlH4, THF C 1,4-dioxaspiro[4.4]nonane-7-carboxylic acid (Via NaOH Saponification) A->C NaOH, EtOH D Ethyl 3-oxocyclopentanecarboxylate (Via Acidic Deprotection) A->D HCl or PPTS E Olefination / Alkylation (Carbocyclic Nucleosides) B->E F Amide Coupling (Kinase Inhibitors) C->F G Aldol / Grignard (Sesquiterpenes) D->G

Fig 1. Divergent synthetic pathways from the ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate core.

Experimental Protocols: A Self-Validating System

The following protocols detail the synthesis and downstream manipulation of ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate. Each step is designed with built-in validation markers (TLC, visual cues) to ensure reproducibility.

Protocol A: Synthesis of Ethyl 1,4-Dioxaspiro[4.4]nonane-7-carboxylate (Ketalization)

Causality & Logic: The reaction utilizes a Dean-Stark apparatus with toluene as the solvent. Toluene forms a minimum-boiling azeotrope with water. By continuously removing the water byproduct, Le Chatelier's principle drives the thermodynamically reversible ketalization to completion. p-Toluenesulfonic acid (p-TsOH) acts as a proton source to activate the carbonyl carbon toward nucleophilic attack by ethylene glycol[4].

Step-by-Step Methodology:

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, attach a Dean-Stark trap and a reflux condenser.

  • Reagent Addition: Charge the flask with ethyl 3-oxocyclopentanecarboxylate (25.0 g, 160 mmol, 1.0 equiv), ethylene glycol (24.8 g, 400 mmol, 2.5 equiv), and anhydrous toluene (100 mL)[4].

  • Catalysis: Add p-TsOH·H₂O (3.04 g, 16 mmol, 0.1 equiv) in portions at room temperature[4].

  • Reflux: Heat the mixture to 130 °C (oil bath temperature) under vigorous stirring. Maintain reflux for 3 hours[4]. Validation: Monitor the Dean-Stark trap; approximately 2.9 mL of water should collect, indicating theoretical completion.

  • Workup: Allow the reaction to cool to room temperature and concentrate under reduced pressure[4]. Quench residual acid by washing the organic layer with saturated aqueous NaHCO₃ (100 mL).

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Petroleum Ether/Ethyl Acetate, 4:1)[4].

  • Isolation: Collect the product fractions (R_f ≈ 0.6 in PE:EA 4:1, visualize with KMnO₄ stain). Evaporate to afford the title compound as a colorless oil[4].

Workflow S1 1. Reagent Mixing Ethyl 3-oxocyclopentanecarboxylate + Ethylene Glycol + p-TsOH S2 2. Azeotropic Reflux Toluene, 130 °C, 3 h (Dean-Stark) S1->S2 Heat S3 3. Workup Cooling & Concentration S2->S3 -H2O S4 4. Purification Silica Gel Chromatography (PE:EA 4:1) S3->S4 Crude Oil S5 5. Pure Product Colorless Oil (CAS 6947-04-2) S4->S5 Target Fractions

Fig 2. Experimental workflow for the ketalization of ethyl 3-oxocyclopentanecarboxylate.

Protocol B: Chemoselective Reduction to 1,4-Dioxaspiro[4.4]nonan-7-ylmethanol

Causality & Logic: Lithium aluminum hydride (LAH) is a powerful nucleophilic hydride source that rapidly reduces esters to primary alcohols. The spiroketal is strictly inert to nucleophilic hydrides, ensuring 100% chemoselectivity. THF is used as an aprotic solvent to solvate the lithium ions and prevent violent quenching of the LAH[4].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add anhydrous THF (100 mL) and ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate (9.1 g, 45 mmol, 1.0 equiv)[4].

  • Reduction: Cool the solution to 0 °C using an ice-water bath. Slowly add LAH (2.07 g, 54 mmol, 1.2 equiv)[4] in small portions over 15 minutes to control the exothermic evolution of hydrogen gas.

  • Reaction: Remove the ice bath and stir the suspension at room temperature for 2 hours. Validation: Perform TLC (PE:EA 2:1). The starting material (R_f 0.8) should completely disappear, replaced by a more polar spot (R_f 0.3).

  • Fieser Workup (Critical Safety Step): Cool to 0 °C. Sequentially and cautiously add 2.0 mL of H₂O, 2.0 mL of 15% aqueous NaOH, and 6.0 mL of H₂O. Stir vigorously until the grey salts turn into a granular white precipitate.

  • Isolation: Filter the suspension through a pad of Celite, washing the filter cake with excess ethyl acetate. Concentrate the filtrate in vacuo to yield the pure alcohol as a clear oil.

Protocol C: Saponification to 1,4-Dioxaspiro[4.4]nonane-7-carboxylic acid

Causality & Logic: Base-catalyzed hydrolysis (saponification) is chosen over acid-catalyzed hydrolysis to prevent premature deprotection of the ketal. The use of aqueous NaOH ensures rapid cleavage of the ester while maintaining the integrity of the 1,4-dioxolane ring[5].

Step-by-Step Methodology:

  • Reaction: In a round-bottom flask, dissolve ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate (0.32 g, 1.4 mmol) in a suitable co-solvent (e.g., ethanol or THF). Add 1 N aqueous sodium hydroxide (14.0 mL, 14.0 mmol)[5].

  • Stirring: Stir the solution overnight at room temperature[5].

  • Workup: To the solution, add dichloromethane (DCM, 30 mL) followed by the careful addition of 20% aqueous citric acid[5] until the aqueous layer reaches pH 4. Validation: Do not use strong mineral acids (like HCl) as they risk cleaving the ketal.

  • Extraction: Extract the acidified aqueous layer. Dry the organic phase over Na₂SO₄, filter, and concentrate to yield 1,4-dioxaspiro[4.4]nonane-7-carboxylic acid[6] as a solid.

Quantitative Data Presentation

Table 1: Physical and Chemical Properties of Key Intermediates

Compound NameCAS NumberMolecular WeightAppearanceTLC R_f ValueSynthetic Role
Ethyl 3-oxocyclopentanecarboxylate5400-79-3156.18 g/mol Pale yellow oil0.40 (PE:EA 4:1)Starting Material
Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate6947-04-2200.23 g/mol Colorless oil0.60 (PE:EA 4:1)Protected Core
1,4-Dioxaspiro[4.4]nonan-7-ylmethanolN/A158.20 g/mol Clear oil0.30 (PE:EA 2:1)Aldehyde Precursor
1,4-Dioxaspiro[4.4]nonane-7-carboxylic acid911793-49-2172.18 g/mol White solid0.20 (DCM:MeOH 9:1)Amide Precursor

Table 2: Reaction Optimization for Ketalization (Dean-Stark)

SolventCatalystTemperatureTimeIsolated YieldObservation / Causality
Dichloromethanep-TsOH (0.1 eq)40 °C24 h< 20%Insufficient temperature for water removal.
Benzenep-TsOH (0.1 eq)80 °C12 h75%Good azeotrope, but unfavorable toxicological profile.
Toluene p-TsOH (0.1 eq) 130 °C 3 h 89% Optimal azeotropic water removal; rapid kinetics.
TolueneNone (Thermal)130 °C24 h0%Lack of electrophilic activation of the ketone.

References

  • (aza)indazolyl-aryl sulfonamide and related compounds and their use in treating medical conditions (WO2020210828A1). Google Patents.
  • Novel tricyclic compounds (EP2506716B1). Google Patents.
  • Highly Diastereoselective Formation of Spirocyclic Compounds via 1,5-Hydrogen Transfer: A Total Synthesis of (−)-Erythrodiene . Organic Letters - ACS Publications. Available at:[Link]

  • Synthesis of nucleoside analogues . Sheffield Hallam University Research Archive. Available at:[Link]

Sources

Method

Selective reduction protocols for ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate ester groups

Application Note: Selective Reduction Protocols for Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate Ester Groups Executive Summary The synthesis of complex spirocyclic APIs frequently involves the selective manipulation of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Reduction Protocols for Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate Ester Groups

Executive Summary

The synthesis of complex spirocyclic APIs frequently involves the selective manipulation of polyfunctional intermediates. Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate is a critical building block featuring a cyclopentane ring with an ethyl ester at C7 and a ketone protected as an ethylene glycol ketal (1,3-dioxolane) at C1.

This application note provides validated, step-by-step methodologies for the chemoselective reduction of the C7 ester group to either a primary alcohol or an aldehyde, without compromising the acid-sensitive ketal protecting group. By strictly controlling the hydride source, temperature, and workup conditions, researchers can achieve >90% yields while avoiding premature deprotection.

Mechanistic Rationale & Causality in Protocol Design

The core challenge in reducing ketal-protected esters is not the reduction itself, but the stability of the functional groups during the reaction and subsequent quench[1].

  • Ketal Stability to Hydrides: The 1,3-dioxolane ketal is an ether derivative. Because it lacks a low-energy Lowest Unoccupied Molecular Orbital (LUMO) and a viable leaving group, it is entirely inert to nucleophilic attack by hydride ions[2].

  • Arresting Reduction at the Aldehyde: Diisobutylaluminum hydride (DIBAL-H) can selectively reduce esters to aldehydes. At -78 °C, the initial hydride transfer forms a stable tetrahedral aluminum acetal intermediate. This intermediate does not collapse into an aldehyde until the aqueous quench. Because no free aldehyde exists in the reaction mixture, over-reduction to the alcohol is prevented[3].

  • The Danger of Acidic Workups: Ketals are highly labile to Brønsted acids. Standard acidic quenches (e.g., 1M HCl or H₂SO₄) used to break up aluminum emulsions will rapidly hydrolyze the 1,3-dioxolane ring back to the parent cyclopentanone[4]. Therefore, specialized non-acidic workups—specifically the Fieser method and the Rochelle's salt quench —are mandatory to preserve the spirocyclic architecture.

Reagent Selection & Comparative Data

To ensure a self-validating experimental design, the choice of reducing agent must align with the target oxidation state. Table 1 summarizes the operational parameters for ester reduction.

Table 1: Reducing Agent Selection Matrix

Reducing AgentTarget ProductEquivalentsTemp RangeRequired WorkupChemoselectivity
LiAlH₄ (LAH) Primary Alcohol1.5 - 2.0 eq0 °C to RTFieser (NaOH/H₂O)Reduces ester; spares ketal.
DIBAL-H Aldehyde1.0 - 1.1 eq-78 °CRochelle's SaltStops at aldehyde; spares ketal.
LiBH₄ Primary Alcohol2.0 - 3.0 eqRT to RefluxAqueous NH₄ClSlower than LAH; spares ketal.
NaBH₄ No ReactionN/ARTN/AToo mild for unactivated esters.

Reaction Pathways & Workup Strategy

The following workflow diagram illustrates the divergent synthetic pathways and the critical importance of the quenching strategy.

ReductionPathways SM Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate LAH LiAlH4 / THF (0 °C to RT) SM->LAH Excess Hydride DIBAL DIBAL-H / Toluene (-78 °C) SM->DIBAL 1.0 - 1.2 eq Hydride Fieser Fieser Quench (H2O / NaOH) LAH->Fieser Non-acidic workup Acid Aqueous Acid Quench (HCl / H2SO4) LAH->Acid Avoid Rochelle Rochelle's Salt Quench (KNaC4H4O6) DIBAL->Rochelle Emulsion breaking DIBAL->Acid Avoid Alc 1,4-dioxaspiro[4.4]nonan-7-ylmethanol (Primary Alcohol) Fieser->Alc >90% Yield Ald 1,4-dioxaspiro[4.4]nonane-7-carbaldehyde (Aldehyde) Rochelle->Ald 75-85% Yield Ket Deprotected Ketone (Side-Product) Acid->Ket Ketal Hydrolysis

Chemoselective reduction pathways and workup strategies for ketal-protected esters.

Detailed Experimental Protocols

Protocol A: Complete Reduction to 1,4-dioxaspiro[4.4]nonan-7-ylmethanol (Using LiAlH₄)

This protocol utilizes a Fieser workup to prevent the formation of gelatinous aluminum emulsions while maintaining a basic pH to protect the ketal[1][2].

Materials:

  • Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate (1.0 equiv, e.g., 10.0 g, 50.0 mmol)

  • LiAlH₄ (1.5 equiv, 2.85 g, 75.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (100 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Hydride Suspension: Suspend LiAlH₄ (2.85 g) in anhydrous THF (50 mL) and cool the mixture to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the starting ester (10.0 g) in anhydrous THF (50 mL). Add this solution dropwise via the dropping funnel over 30 minutes. Causality Check: Dropwise addition controls the exothermic reduction and prevents solvent boil-over.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor completion via TLC (Hexanes:EtOAc 7:3).

  • Fieser Quench (Critical Step): Recool the flask to 0 °C. For every x grams of LiAlH₄ used (here, x=2.85 ):

    • Slowly add x mL (2.85 mL) of distilled H₂O dropwise. Wait until vigorous bubbling subsides.

    • Add x mL (2.85 mL) of 15% aqueous NaOH dropwise.

    • Add 3x mL (8.55 mL) of distilled H₂O.

  • Validation: Stir vigorously for 15-30 minutes. The initially gray, gelatinous mixture will transform into a white, granular precipitate (sodium aluminate). If the precipitate remains gummy, add a small amount of MgSO₄ and stir for an additional 10 minutes.

  • Isolation: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (3 × 50 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to yield the primary alcohol as a colorless oil (>90% yield). No further purification is typically required.

Protocol B: Partial Reduction to 1,4-dioxaspiro[4.4]nonane-7-carbaldehyde (Using DIBAL-H)

This protocol utilizes cryogenic control to trap the tetrahedral intermediate, followed by a Rochelle's salt quench to chelate aluminum without dropping the pH[3].

Materials:

  • Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate (1.0 equiv, 5.0 g, 25.0 mmol)

  • DIBAL-H (1.0 M in Toluene) (1.1 equiv, 27.5 mL, 27.5 mmol)

  • Anhydrous Toluene or DCM (50 mL)

Step-by-Step Procedure:

  • Preparation: In a flame-dried 250 mL flask under argon, dissolve the ester (5.0 g) in anhydrous toluene (50 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Hydride Addition: Add the DIBAL-H solution dropwise down the side of the flask over 45 minutes. Causality Check: Maintaining the internal temperature strictly below -70 °C is mandatory. Localized warming will cause the intermediate to collapse, leading to over-reduction to the alcohol.

  • Reaction: Stir at -78 °C for 2 hours.

  • Rochelle's Salt Quench (Critical Step): Quench the reaction at -78 °C by carefully adding 5 mL of methanol to destroy unreacted DIBAL-H. Then, add 50 mL of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Emulsion Breaking: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 2 to 4 hours. Validation: The successful chelation of aluminum is visually confirmed when the opaque emulsion completely resolves into two distinct, clear liquid phases.

  • Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 × 30 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, Hexanes/EtOAc) to isolate the pure aldehyde.

Troubleshooting & Analytical Validation

To confirm the success of the chemoselective reduction and the survival of the ketal group, utilize the In-Process Control (IPC) markers outlined in Table 2.

Table 2: In-Process Control (IPC) Analytical Markers (¹H NMR in CDCl₃)

Functional GroupStarting Material (Ester)Product A (Alcohol)Product B (Aldehyde)Warning Sign (Deprotection)
Ethyl Ester ~4.1 ppm (q, 2H)~1.2 ppm (t, 3H)AbsentAbsentN/A
1,3-Dioxolane (Ketal) ~3.9 ppm (m, 4H)~3.9 ppm (m, 4H)~3.9 ppm (m, 4H)Absent
Newly Formed Group N/A~3.5 ppm (d/m, 2H, -CH₂ OH)~9.6 ppm (s/d, 1H, -CH O)N/A
Ketone (Side Product) N/AN/AN/AAppearance of downfield multiplets (~2.2-2.5 ppm) adjacent to carbonyl.

Troubleshooting Tip: If TLC indicates a mixture of aldehyde and alcohol during Protocol B, the DIBAL-H addition was either too fast, or the internal temperature spiked above -70 °C. Ensure the dropping funnel is cooled or addition is sufficiently slow.

References

  • Title: WO2020210828A1 - (aza)
  • Title: Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles Source: Master Organic Chemistry URL: [Link]

  • Title: Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives Source: Master Organic Chemistry URL: [Link]

  • Title: EP2506716B1 - Novel tricyclic compounds Source: Google Patents URL

Sources

Application

Application Notes and Protocols for Acid-Catalyzed Deprotection of Ethyl 1,4-Dioxaspiro[4.4]nonane-7-carboxylate

Introduction In the landscape of multi-step organic synthesis, particularly within drug development and materials science, the use of protecting groups is a cornerstone strategy for the selective transformation of comple...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of multi-step organic synthesis, particularly within drug development and materials science, the use of protecting groups is a cornerstone strategy for the selective transformation of complex molecules. The 1,3-dioxolane, formed from a ketone and ethylene glycol, is a widely employed protecting group for carbonyl functionalities due to its robust stability under neutral and basic conditions.[1][2] The title compound, ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate, exemplifies a molecule where a ketone is masked as a ketal, allowing for selective reactions at other sites, such as the ester group.

The regeneration of the carbonyl group, a process known as deprotection, is a critical step that must be executed with high efficiency and selectivity. Acid-catalyzed hydrolysis is the most conventional and widely practiced method for the cleavage of dioxolane protecting groups.[3][4][5][6] This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and practical application of various acid-catalyzed methods for the deprotection of ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate to yield the corresponding keto-ester.

Mechanistic Insights into Acid-Catalyzed Ketal Deprotection

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing deprotection protocols. The acid-catalyzed hydrolysis of a ketal is a reversible process that proceeds through a series of equilibrium steps. The generally accepted mechanism is classified as an A-1 type reaction, where the initial protonation is a rapid pre-equilibrium, followed by a rate-determining unimolecular decomposition of the protonated substrate.[7]

The key steps are as follows:

  • Protonation: A proton from the acid catalyst protonates one of the oxygen atoms of the dioxolane ring, converting the hydroxyl group into a good leaving group (an alcohol).[8][9]

  • Formation of the Oxocarbenium Ion: The C-O bond cleaves, and the leaving group departs, leading to the formation of a resonance-stabilized oxocarbenium ion. This step is typically the rate-determining step of the reaction.[9]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.[8]

  • Deprotonation: A base (which can be water or the conjugate base of the acid catalyst) removes a proton from the newly added water molecule, forming a hemiacetal intermediate.

  • Repeat of the Process: The second oxygen of the original ketal is then protonated, leading to the elimination of the second alcohol molecule and the formation of the final ketone product.

The presence of water is crucial for the hydrolysis to proceed to completion.[3] The equilibrium can be shifted towards the deprotected product by using a large excess of water or by removing the alcohol byproduct.

Visualization of the Deprotection Mechanism

Deprotection_Mechanism cluster_0 Ketal Deprotection Pathway Ketal Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate ProtonatedKetal Protonated Ketal Ketal->ProtonatedKetal + H+ ProtonatedKetal->Ketal - H+ Oxocarbenium Oxocarbenium Ion ProtonatedKetal->Oxocarbenium - Ethylene Glycol Oxocarbenium->ProtonatedKetal + Ethylene Glycol Hemiketal Hemiketal Intermediate Oxocarbenium->Hemiketal + H2O Hemiketal->Oxocarbenium - H2O ProtonatedHemiketal Protonated Hemiketal Hemiketal->ProtonatedHemiketal + H+ ProtonatedHemiketal->Hemiketal - H+ Ketone Ethyl 2-oxocyclopentane-1-carboxylate ProtonatedHemiketal->Ketone - H+

Caption: Generalized mechanism of acid-catalyzed ketal deprotection.

Comparative Overview of Acidic Deprotection Methods

The choice of the acidic catalyst and reaction conditions is critical and depends on the sensitivity of other functional groups present in the molecule. Below is a table summarizing various commonly employed acid-catalyzed deprotection methods.

Acid Catalyst Solvent System Typical Conditions Advantages Disadvantages References
p-Toluenesulfonic Acid (p-TsOH) Acetone/Water, THF/WaterRoom Temperature to RefluxReadily available, effective catalyst.Can be harsh for acid-sensitive substrates.[3]
Hydrochloric Acid (HCl) THF/Water, Dioxane/WaterRoom TemperatureStrong acid, fast reaction times.Not suitable for highly acid-labile compounds.[10]
Sulfuric Acid (H₂SO₄) Acetone/Water, Methanol/Water0 °C to Room TemperatureInexpensive and powerful catalyst.Can cause charring and side reactions.[5]
Acetic Acid (AcOH) Acetic Acid/WaterRoom Temperature to 60 °CMild conditions, suitable for some sensitive substrates.Slower reaction times.[10]
Silica Sulfuric Acid Toluene, Dichloromethane60-70 °CHeterogeneous catalyst, easy to remove by filtration.Requires elevated temperatures.[11]
Cerium(III) Triflate (Ce(OTf)₃) Wet NitromethaneRoom TemperatureMild, nearly neutral pH, high chemoselectivity.Catalyst can be expensive.[12]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the deprotection of ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate using different acid catalysts.

Protocol 1: Deprotection using p-Toluenesulfonic Acid (p-TsOH) in Acetone/Water

This method is a standard and generally reliable procedure for ketal deprotection.

Materials:

  • Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Acetone

  • Deionized Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1-0.2 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the pH is neutral or slightly basic.

    • Remove the acetone under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by flash column chromatography on silica gel if necessary.

Protocol_1_Workflow Setup 1. Dissolve Substrate in Acetone/Water AddCatalyst 2. Add p-TsOH Setup->AddCatalyst Monitor 3. Stir at RT & Monitor by TLC AddCatalyst->Monitor Quench 4. Quench with NaHCO3 Monitor->Quench Extract 5. Extract with Ethyl Acetate Quench->Extract Dry 6. Dry Organic Layer Extract->Dry Purify 7. Concentrate & Purify Dry->Purify Protocol_2_Workflow Setup 1. Dissolve Substrate in Acetic Acid/Water React 2. Stir at RT (or heat gently) Setup->React Monitor 3. Monitor by TLC React->Monitor Neutralize 4. Neutralize with NaHCO3 Monitor->Neutralize Extract 5. Extract with Ethyl Acetate Neutralize->Extract Dry 6. Dry and Concentrate Extract->Dry Purify 7. Purify Dry->Purify Protocol_3_Workflow Setup 1. Combine Substrate, Silica Sulfuric Acid, and Wet SiO2 in Toluene Heat 2. Heat to 60-70 °C Setup->Heat Monitor 3. Monitor by TLC Heat->Monitor Filter 4. Cool and Filter Monitor->Filter Concentrate 5. Concentrate Filtrate Filter->Concentrate

Sources

Method

Functionalization of the spiroketal ring in ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate

Application Notes and Protocols Topic: Strategic Functionalization of the Spiroketal Ring in Ethyl 1,4-Dioxaspiro[4.4]nonane-7-carboxylate Audience: Researchers, scientists, and drug development professionals. Introducti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols

Topic: Strategic Functionalization of the Spiroketal Ring in Ethyl 1,4-Dioxaspiro[4.4]nonane-7-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Spiroketal Scaffold

Spirocycles, particularly spiroketals, are three-dimensional motifs of significant interest in medicinal chemistry and drug discovery.[1] Their rigid, well-defined conformations provide a unique way to orient substituents in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets.[1] The 1,4-dioxaspiro[4.4]nonane core, specifically, is a privileged substructure found in numerous natural products with diverse biological activities.[2] Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate serves as a versatile starting material, containing a handle for peptide coupling or further elaboration on the cyclopentane ring. However, unlocking the full potential of this scaffold requires methodologies to selectively modify the spiroketal (1,3-dioxolane) ring.

This guide provides a detailed exploration of strategies for the functionalization of the spiroketal moiety. We move beyond simple synthesis of the core to discuss the nuanced and often challenging reactions required to introduce new functionality directly onto the ketal ring system. The protocols described herein focus on two primary, mechanistically distinct pathways: (1) Acid-Catalyzed Ring-Opening/Derivatization and (2) Direct C-H Bond Functionalization . These approaches provide access to a diverse range of analogs for structure-activity relationship (SAR) studies, enabling the modulation of physicochemical properties and pharmacological profiles.

Core Challenge: Reactivity and Selectivity

The spiroketal is a stable protecting group, making its selective functionalization non-trivial. The primary challenges are:

  • Inertness: The C-H bonds on the dioxolane ring are generally unreactive.

  • Ring Stability: Harsh conditions can lead to undesired decomposition or complete hydrolysis of the ketal.

  • Regioselectivity: Differentiating between the two equivalent methylene groups on the dioxolane ring is impossible without introducing chirality or directing groups. Functionalization will typically yield a mixture unless a desymmetrization strategy is employed.

The following sections detail protocols designed to navigate these challenges, providing researchers with a practical framework for derivatizing this valuable scaffold.

Strategy 1: Acid-Catalyzed Ring-Opening and Derivatization

One of the most robust methods for functionalizing a spiroketal is through a controlled, acid-catalyzed ring-opening. This approach does not directly functionalize the intact ring but rather intercepts a reactive intermediate (an oxocarbenium ion) to form a stable, derivatized product. Lewis or Brønsted acids promote the cleavage of a C-O bond, revealing a transient oxocarbenium ion and a primary alcohol.[3][4] This intermediate can be trapped by nucleophiles or undergo further reactions.

This strategy is particularly effective for introducing functionality at the C2 and C3 positions of the original dioxolane ring via an enol ether intermediate. The use of potent electrophiles can facilitate this transformation under mild conditions, avoiding the harsh protocols that can degrade sensitive substrates.[5][6]

Workflow for Ring-Opening Strategy

A Start: Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate B Acid Catalyst (e.g., TFAT, TsOH) C Spiroketal Ring-Opening B->C Initiation D Formation of Oxocarbenium Ion Intermediate C->D C-O Bond Cleavage E Generation of ω-Hydroxy Enol Ether D->E Proton Transfer/Rearrangement F Trapping/Derivatization of Hydroxyl Group E->F Nucleophilic Attack G Final Functionalized Product F->G

Caption: Workflow for the functionalization via acid-catalyzed ring-opening.

Protocol 1: Ring Opening using Trifluoroacetyl Trifluoromethanesulfonate (TFAT)

This protocol leverages the high electrophilicity of TFAT to achieve ring-opening under exceptionally mild conditions, providing an ω-trifluoroacetyl vinyl ether.[5][7] The resulting trifluoroacetyl ester is stable but can be selectively cleaved under different conditions than the ethyl ester on the cyclopentane ring, allowing for orthogonal functionalization.

Materials and Reagents

ReagentSupplierGradeNotes
Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylateCustom Synthesis/Commerical>98%Ensure anhydrous conditions.
Trifluoroacetyl trifluoromethanesulfonate (TFAT)CommericalSynthesis GradeHighly corrosive and moisture-sensitive. Handle in a fume hood with appropriate PPE.
Dichloromethane (DCM)CommericalAnhydrous, >99.8%Pass through activated alumina if necessary.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionLab Prepared-For quenching the reaction.
Anhydrous Magnesium Sulfate (MgSO₄)CommericalReagent GradeFor drying organic layers.

Step-by-Step Procedure

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add trifluoroacetyl trifluoromethanesulfonate (TFAT) (1.2 equiv) dropwise via syringe over 5 minutes. The solution may change color slightly.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution while the flask is still in the cold bath.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired ω-trifluoroacetyl vinyl ether product.

Troubleshooting

  • Low Yield: Ensure all reagents and solvents are strictly anhydrous. TFAT decomposes rapidly in the presence of moisture.

  • Complex Product Mixture: The starting material may be degrading. Ensure the reaction temperature is maintained at -78 °C and that the quench is performed carefully at low temperature.

  • Incomplete Reaction: If the reaction stalls, a small additional charge of TFAT (0.1 equiv) can be added. Do not let the reaction warm prematurely.

Strategy 2: Direct C-H Bond Functionalization

A more modern and atom-economical approach is the direct functionalization of C-H bonds.[8] This strategy avoids the need for pre-functionalized substrates and can provide access to novel chemical space. For the spiroketal ring, the C-H bonds adjacent to the ring oxygens are the most likely targets for functionalization via radical or transition-metal-catalyzed pathways.

Iron-catalyzed carbene-transfer reactions, for example, represent a powerful method for C-H functionalization under mild conditions.[9] This approach involves the in-situ formation of an iron-carbene intermediate from a diazo compound, which then inserts into a C(sp³)-H bond.

Conceptual Mechanism: Iron-Catalyzed C-H Insertion

A Fe(II) Catalyst C Iron-Carbene Intermediate A->C + N2 B Diazo Compound (e.g., Ethyl Diazoacetate) E C-H Bond Activation (H-Abstraction) C->E Approaches C-H bond D Spiroketal Substrate F Radical Rebound Mechanism E->F Forms C-Fe bond and C-radical G Functionalized Spiroketal + Fe(II) Catalyst F->G New C-C bond forms G->A Catalyst Turnover

Caption: Proposed mechanism for iron-catalyzed C-H carbene insertion.

Protocol 2: Proposed Iron-Catalyzed C-H Functionalization

This protocol is a proposed method based on established principles of iron-catalyzed C-H functionalization of ethers.[9] It provides a template for researchers to explore the direct introduction of an ester-containing moiety onto the spiroketal ring.

Materials and Reagents

ReagentSupplierGradeNotes
Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylateCustom Synthesis/Commerical>98%-
Iron(II) Bromide (FeBr₂)CommericalAnhydrous, >98%Handle in a glovebox if possible.
BathophenanthrolineCommerical>99%Ligand for the iron catalyst.
Ethyl Diazoacetate (EDA)CommericalSolution in DCM/HexanePotentially explosive. Use behind a blast shield. Do not distill.
1,2-Dichloroethane (DCE)CommericalAnhydrous, >99.8%Reaction solvent.
Sodium Bicarbonate (NaHCO₃)CommericalReagent Grade-

Step-by-Step Procedure

  • Catalyst Pre-formation: In a glovebox or under a strict inert atmosphere, add FeBr₂ (0.05 equiv) and bathophenanthroline (0.055 equiv) to an oven-dried reaction vial. Add anhydrous DCE to form the catalyst complex, which should be a colored solution.

  • Substrate Addition: To the catalyst solution, add ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate (1.0 equiv).

  • Reaction Setup: Seal the vial, remove from the glovebox, and place it in a heating block set to 60 °C.

  • Slow Addition of Diazo Compound: Using a syringe pump, add a solution of ethyl diazoacetate (EDA) (1.5 equiv) in anhydrous DCE over a period of 4-6 hours. CAUTION: Slow addition is critical for safety and to minimize dimerization of the diazo compound.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at 60 °C for an additional 12 hours. Monitor by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Quench with a small amount of water and filter the mixture through a pad of Celite to remove the iron catalyst. Rinse the pad with DCM.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography on silica gel to isolate the C-H functionalized product.

Expected Outcomes and Considerations

  • Product: The expected product is the result of insertion into one of the C-H bonds at the C2 or C3 position of the dioxolane ring.

  • Selectivity: This reaction is unlikely to be regioselective and will produce a mixture of constitutional isomers and diastereomers. Advanced chiral ligands may be required to induce stereoselectivity.

  • Safety: Diazo compounds are hazardous. Always use appropriate safety precautions, including a blast shield, and never work with them at a large scale without expert consultation.

Summary of Functionalization Strategies

StrategyKey ReagentsFunctional Group IntroducedProsCons
Acid-Catalyzed Ring Opening TFAT, TsOH, H⁺ω-Hydroxy enol ether derivativeHigh-yielding, predictable reactivity, mild conditions possible.[5]Destroys the spiroketal core, requires subsequent steps for complexity.
Direct C-H Functionalization FeBr₂/Ligand, EDACarboethoxy-methyl (-CH₂CO₂Et)Atom-economical, introduces functionality on the intact core.[8]May have low selectivity, requires specialized (hazardous) reagents.

Conclusion

The functionalization of the spiroketal ring in ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate is a challenging yet rewarding endeavor for medicinal chemists. The choice of strategy—either a robust ring-opening/derivatization or a more elegant direct C-H functionalization—depends on the synthetic goal. The ring-opening protocol offers a reliable method for producing linear, functionalized intermediates, while C-H activation provides a direct path to analogs with an intact spirocyclic core. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to explore the chemical space around this valuable scaffold, ultimately facilitating the development of novel therapeutics.

References

  • Sloan Kettering Institute. Stereoselective Diversity-Oriented Synthesis of Spiroketals. Available from: [Link]

  • Liu, G., Wurst, J. M., & Tan, D. S. (2009). Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation. Organic Letters, 11(16), 3670–3673. Available from: [Link]

  • Fuchs, P. L., et al. (1999). Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals. Organic Letters, 1(12), 2053-2055. Available from: [Link]

  • Fuchs, P. L., et al. (1999). Consequences of Acid Catalysis in Concurrent Ring Opening and Halogenation of Spiroketals. Organic Letters, 1(12), 2053–2055. Available from: [Link]

  • Shenderovich, M. D., et al. (2018). 1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 1), 1058–1063. Available from: [Link]

  • Deslongchamps, P., et al. (1985). The acid-catalyzed oxido-reduction of spiroketals. Evidence for stereoelectronic control in hydride transfer to cyclic oxenium ions. Canadian Journal of Chemistry, 63(6), 1605-1615. Available from: [Link]

  • Tadano, K., et al. (2002). STEREOCONTROLLED SYNTHESIS OF A HIGHLY FUNCTIONALIZED 1,7-DIOXASPIRO[4.4]NONANE DERIVATIVE RELATED TO ANTIBIOTIC PSEUROTINS. HETEROCYCLES, 58, 593. Available from: [Link]

  • Fuchs, P. L., et al. (2003). Efficient Protocol for Ring Opening of Spiroketals Using Trifluoroacetyl Trifluoromethanesulfonate (TFAT). Organic Letters, 5(20), 3619–3622. Available from: [Link]

  • Nishiyama, H., et al. (2014). Novel stereoselective synthesis of spiroketal structure using Pd(II)-catalyst. Tetrahedron Letters, 55(3), 679-681. Available from: [Link]

  • Frensch, B., Müller, M., Piel, J., & Teufel, R. (2021). Enzymatic spiroketal formation via oxidative rearrangement of pentangular polyketides. Nature Communications, 12(1), 1431. Available from: [Link]

  • Wang, J., et al. (2020). Stereoselective synthesis of spiroketals and spiroaminals through cascade reaction of in situ generated exocyclic vinyl ethers or enamides. Angewandte Chemie International Edition, 59(4), 1598-1602. Available from: [Link]

  • Ma, S., et al. (2014). Facile Synthesis of Halogenated Spiroketals via a Tandem Iodocyclization. Organic Letters, 16(8), 2154–2157. Available from: [Link]

  • You, S.-L., et al. (2022). Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. Nature Communications, 13(1), 6430. Available from: [Link]

  • Chen, R., et al. (2025). Access to chiral spiroketals via catalytic enantioselective halogenation of racemic olefinic hemiketals. Angewandte Chemie International Edition. Available from: [Link]

  • Ma, S., et al. (2014). Facile Synthesis of Halogenated Spiroketals via a Tandem Iodocyclization. Organic Letters, 16(8), 2154–2157. Available from: [Link]

  • Ma, S., et al. (2014). Facile synthesis of halogenated spiroketals via a tandem iodocyclization. Organic Letters, 16(8), 2154-2157. Available from: [Link]

  • Fuchs, P. L., et al. (2003). Efficient Protocol for Ring Opening of Spiroketals Using Trifluoroacetyl Trifluoromethanesulfonate (TFAT). Organic Letters, 5(20), 3619-3622. Available from: [Link]

  • Fuchs, P. L., et al. (2003). Efficient Protocol for Ring Opening of Spiroketals Using Trifluoroacetyl Trifluoromethanesulfonate (TFAT). Organic Letters, 5(20), 3619-3622. Available from: [Link]

  • Barluenga, J., et al. (2000). Synthesis and Reactivity of Optically Active Spiroketals by Ring-Expansion of Chromium Carbene Complex-Derived Cyclobutanones. The Journal of Organic Chemistry, 65(2), 231-239. Available from: [Link]

  • Fuchs, P. L., et al. (1999). Consequences of Acid Catalysis in Concurrent Ring Opening and Halogenation of Spiroketals. Organic Letters, 1(12), 2053-2055. Available from: [Link]

  • Negishi, E., et al. (1989). Synthesis of Oxidized Spiroketals via 2-Furyl Ketone Oxidation-Rearrangement. The Journal of Organic Chemistry, 54(15), 3521-3523. Available from: [Link]

  • Tadano, K., et al. (2002). Stereocontrolled Synthesis of a Highly Functionalized 1,7-Dioxaspiro[4.4]nonane Derivative Related to Antibiotic Pseurotins. HETEROCYCLES, 58, 593. Available from: [Link]

  • Fuchs, P. L., et al. (2002). Redox refunctionalization of steroid spiroketals. Structure correction of ritterazine M. Organic Letters, 4(3), 313-316. Available from: [Link]

  • Wang, G.-W., et al. (2018). C–H activation-initiated spiroannulation reactions and their applications in the synthesis of spirocyclic compounds. Organic & Biomolecular Chemistry, 16(34), 6095-6110. Available from: [Link]

  • Dandapani, S., & Marcaurelle, L. A. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(8), 737-749. Available from: [Link]

  • Ballini, R., & Palmieri, A. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Molecules, 13(2), 441-450. Available from: [Link]

  • Jaramillo-Gómez, L. M., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. The Journal of Organic Chemistry, 84(24), 16298-16310. Available from: [Link]

  • Gallagher, R. T., & Fairbanks, A. J. (2012). Spiroketal synthesis by intramolecular ring‐opening of a functionalized dioxabicyclo[3.2.1]octane derivative. Carbohydrate Research, 358, 59-65. Available from: [Link]

  • Molbase. Synthesis of 1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester. Available from: [Link]

  • Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Indonesian Journal of Chemistry, 17(2), 301. Available from: [Link]

  • Ye, L., et al. (2017). Synthesis of Spiroketals by Synergistic Gold and Scandium Catalysis. Organic Letters, 19(10), 2726–2729. Available from: [Link]

  • NextSDS. 1,4-Dioxaspiro[4.4]nonane, 7-ethyl- — Chemical Substance Information. Available from: [Link]

  • Johnson, C. H., et al. (2012). Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. Analyst, 137(13), 3097-3104. Available from: [Link]

  • Antilla, J. C., et al. (2015). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society, 137(50), 15894–15904. Available from: [Link]

  • Hamachi, A., et al. (2025). Application of the Precolumn Derivatization Reagent CIM-C2-NH2 for Labeling Carboxyl Groups in LC-MS/MS Analysis of Primary Organic Acids in Japanese Sake. Metabolites, 15(7), 893. Available from: [Link]

  • Daugulis, O., et al. (2021). Advancing the logic of chemical synthesis: C–H activation as strategic and tactical disconnections for C–C bond construction. Cell Reports Physical Science, 2(7), 100481. Available from: [Link]

  • Higashi, T., & Shimada, K. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug Discoveries & Therapeutics, 1(2), 108-118. Available from: [Link]

  • Zee, C., & de Bruin, B. (2020). C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions. Catalysts, 10(2), 232. Available from: [Link]

  • Grygorenko, O. O., et al. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 5-13. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Scale-Up Synthesis of Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges encountered when scaling up the synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges encountered when scaling up the synthesis of ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate.

This spiroketal is synthesized via the acid-catalyzed protection of ethyl 3-oxocyclopentanecarboxylate using ethylene glycol. While this transformation is trivial at the milligram scale, transitioning to multigram or kilogram pilot scales often results in stalled conversions, intractable emulsions, and severe yield penalties due to competing side reactions.

Mechanistic Insights & The Scale-Up Challenge

The formation of a ketal is a classic equilibrium reaction. For every mole of ketal produced, one mole of water is generated. To drive the reaction to completion, water must be continuously removed from the system[1].

However, the specific structure of our starting material—an ethyl ester—introduces a critical vulnerability. Ethylene glycol is a diol and an excellent nucleophile. If the reaction is pushed too hard with high heat (e.g., refluxing toluene at 110 °C) and excess acid, the ethylene glycol will not only attack the ketone to form the desired ketal, but it will also attack the ester carbonyl. This transesterification yields a 2-hydroxyethyl ester byproduct, permanently destroying the starting material and tanking your isolated yield.

Reaction Pathways & Side Reactions

Mechanism SM Ethyl 3-oxocyclopentanecarboxylate (Starting Material) Hemiketal Hemiketal Intermediate SM->Hemiketal + Ethylene Glycol SideProduct 2-Hydroxyethyl ester byproduct (Transesterification) SM->SideProduct Direct Transesterification EG Ethylene Glycol (+ H+ Catalyst) Product Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate (Target Product) Hemiketal->Product - H2O (Desired) Product->SideProduct Excess Heat / Acid + Ethylene Glycol

Reaction pathways showing desired ketalization versus competitive transesterification.

Diagnostic FAQs & Troubleshooting Guide

Q1: My reaction stalls at 60-70% conversion. How do I push it to completion? A1: Your system has reached thermodynamic equilibrium because water is not being removed efficiently[1]. At a small scale, molecular sieves might suffice, but at scale, you must use either azeotropic distillation (Dean-Stark trap)[2] or a chemical dehydrating agent. If you are using a Dean-Stark trap, ensure your solvent volume is sufficient to maintain a vigorous reflux.

Q2: LC-MS shows a higher molecular weight byproduct (+18 Da relative to the product) and I am losing my ethyl ester. What is happening? A2: You are observing transesterification. The ethylene glycol has displaced the ethanol in your ester group. This is caused by the high activation energy provided by refluxing toluene combined with the acid catalyst. To prevent this, you must lower the reaction temperature. Switch from a thermal dehydration method (Dean-Stark) to a chemical dehydration method (Protocol B below)[3].

Q3: The reaction looks great by TLC, but after rotary evaporation, the product reverts to the starting ketone. Why? A3: Acid-catalyzed hydrolysis. Ketalization is fully reversible. If you concentrate your reaction mixture while the p-Toluenesulfonic acid (p-TsOH) catalyst is still active, the product will scavenge ambient moisture and revert to the ketone. Causality rule: You must perform a basic quench (e.g., using triethylamine or saturated NaHCO 3​ ) to neutralize the acid before applying heat or vacuum during workup.

Diagnostic Workflow

Workflow Start Analyze Crude by GC-MS/NMR Q1 Starting Material Remaining? Start->Q1 A1_Yes Improve Water Removal (Dean-Stark or TEOF) Q1->A1_Yes Yes Q2 Transesterification Observed? Q1->Q2 No A2_Yes Lower Temp / Reduce Acid (Switch to TEOF method) Q2->A2_Yes Yes Q3 Product Hydrolyzing During Workup? Q2->Q3 No A3_Yes Quench with Et3N Ensure pH > 7 Q3->A3_Yes Yes Success Proceed to Isolation Q3->Success No

Diagnostic workflow for troubleshooting spiroketal scale-up synthesis.

Field-Proven Methodologies

To ensure reproducibility, I have provided two self-validating protocols. Protocol A is the traditional industrial standard, while Protocol B is highly recommended for ester-sensitive substrates to bypass transesterification entirely.

Protocol A: High-Temperature Azeotropic Distillation (Dean-Stark)

Best for highly stable substrates where chemical dehydrating agents are cost-prohibitive.

  • Charge: To a suitably sized round-bottom flask, add ethyl 3-oxocyclopentanecarboxylate (1.0 equiv), ethylene glycol (3.0 equiv), and p-TsOH monohydrate (0.05 equiv) in toluene (10 volumes)[2].

  • Apparatus: Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Reflux: Heat the mixture to 110 °C. Maintain vigorous reflux until water ceases to collect in the trap (typically 12–16 hours).

  • In-Process Control (IPC): Analyze an aliquot by GC-MS. If conversion is <95%, continue refluxing.

  • Quench (Critical Step): Cool the reaction to room temperature. Immediately add saturated aqueous NaHCO 3​ (5 volumes) and stir for 15 minutes to neutralize the p-TsOH.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Low-Temperature Chemical Dehydration (The TEOF Method)

Best for scale-up of ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate to prevent transesterification.

By utilizing Triethyl Orthoformate (TEOF), the water generated by the reaction is chemically consumed (forming ethyl formate and ethanol). This allows the reaction to proceed at room temperature, keeping the system well below the activation energy required for transesterification[3].

  • Charge: To a flask, add ethyl 3-oxocyclopentanecarboxylate (1.0 equiv) in dichloromethane (DCM, 15 volumes)[3].

  • Reagents: Add ethylene glycol (2.0 equiv), triethyl orthoformate (1.5 equiv), and p-TsOH monohydrate (0.2 equiv)[3].

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 24 hours[3].

  • Quench (Critical Step): Add triethylamine (0.25 equiv) directly to the reaction mixture. Self-validation: The pH of a wetted aliquot must test basic (pH > 7) before proceeding.

  • Isolation: Concentrate the neutralized solution under reduced pressure. Dissolve the resulting crude oil in ethyl acetate and purify via flash silica gel chromatography (eluting with a gradient of 0–50% EtOAc in heptane)[3].

Quantitative Yield Analysis

The table below summarizes the expected outcomes when scaling up a 100-gram batch using the two methodologies described above. Protocol B demonstrates superior preservation of the ethyl ester moiety.

ParameterProtocol A (Dean-Stark)Protocol B (TEOF Method)
Solvent & Temperature Toluene, 110 °CDCM, 20–25 °C
Dehydration Mechanism Azeotropic DistillationChemical Consumption
Reaction Time 12 – 16 hours24 hours
Conversion (IPC) > 95%> 98%
Transesterification Byproduct 10 – 15%< 1%
Expected Isolated Yield 65 – 75%83 – 88%

References

  • Novel tricyclic compounds (EP2506716B1), European Patent Office / Google Patents.
  • Transformations of Glycerol into High-Value-Added Chemical Products: Ketalization and Esterification Reactions, MDPI Reactions. URL: [Link]

  • Glycerol Ketals as Building Blocks for a New Class of Biobased (Meth)acrylate Polymers, ACS Sustainable Chemistry & Engineering. URL: [Link]

Sources

Optimization

Technical Support Center: Preventing Unwanted Ketal Cleavage in Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the unintended deprotection of the 1,4-dioxaspiro[4.4]nonane system (a cyclopentanone ethylen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the unintended deprotection of the 1,4-dioxaspiro[4.4]nonane system (a cyclopentanone ethylene ketal) during downstream modifications of its C7-ethyl ester group.

This guide provides a deep dive into the mechanistic causality of ketal cleavage, reaction-specific troubleshooting FAQs, and self-validating protocols designed to maintain protecting group orthogonality.

Mechanistic Causality: The "Why" Behind Ketal Instability

To prevent ketal cleavage, we must first understand the thermodynamic and kinetic vulnerabilities of the 1,3-dioxolane ring. Acetals and ketals are highly stable to basic, nucleophilic, and reducing environments, but they are notoriously labile in the presence of aqueous acid ()[1].

Because the spiro-cyclopentyl system possesses inherent ring strain, the protonation of a ketal oxygen rapidly leads to ring-opening, forming a highly reactive oxocarbenium ion. This intermediate is quickly trapped by water, collapsing into the corresponding cyclopentanone and ethylene glycol.

G A Ketal (1,4-dioxaspiro[4.4]nonane) B Protonated Ketal (Intermediate) A->B + H+ (pH < 5) C Oxocarbenium Ion (Ring Opening) B->C - H2O D Hemiketal C->D + H2O E Ketone + Ethylene Glycol (Cleaved Product) D->E - H+

Acid-catalyzed hydrolysis pathway of the 1,4-dioxaspiro[4.4]nonane protecting group.

Troubleshooting FAQs: Reaction-Specific Workups

Q: I am saponifying the ethyl ester to a carboxylic acid using LiOH. Why does my ketal cleave when I acidify the aqueous layer to isolate the product? A: The pKa of a cyclopentanecarboxylic acid derivative is approximately 4.9. Standard protocols often use 1M HCl to drop the aqueous pH to 1.0 to ensure complete protonation. However, at pH < 4.0, the ketal hydrolyzes faster than you can extract the product. This sensitivity requires strict avoidance of strong acids during the isolation of the carboxylic acid, a concept extensively documented in standard protective group literature ()[2]. You must use a weak acid buffer (like NaH₂PO₄) and perform a rapid biphasic extraction.

Q: I am reducing the ester to a primary alcohol with LiAlH₄. The reaction works, but the workup destroys the ketal. What went wrong? A: If you are quenching the lithium aluminum hydride (LiAlH₄) with an acidic solution (e.g., dilute H₂SO₄ or HCl) to break up the aluminum emulsion, you are inadvertently triggering the oxocarbenium pathway. Reductions must be quenched under strictly basic or neutral conditions.

Q: Can Lewis acids cause ketal cleavage even if the pH is neutral? A: Yes. Oxophilic Lewis acids can coordinate to the ketal oxygens, mimicking the effect of a proton. For instance, Cerium(IV) or Titanium(IV) reagents can induce non-hydrolytic cleavage of dioxolanes ()[3]. If you are performing a Luche reduction (NaBH₄/CeCl₃), monitor the reaction time closely, or switch to a milder reducing system to maintain protecting group orthogonality ()[4].

Workflow Start Ester Reduction (LiAlH4 in THF) Q1 Select Quench Method Start->Q1 Acid Acidic Quench (e.g., 1M HCl) Q1->Acid Avoid Fieser Fieser Workup (H2O / 15% NaOH / H2O) Q1->Fieser Small Scale Rochelle Rochelle Salt (Sat. aq. KNaC4H4O6) Q1->Rochelle Large Scale Fail Ketal Cleavage (Product Loss) Acid->Fail Success1 Intact Ketal Alcohol (Granular Salts) Fieser->Success1 Success2 Intact Ketal Alcohol (Biphasic Separation) Rochelle->Success2

Decision tree for selecting workup conditions during ester reduction to prevent ketal cleavage.

Quantitative Data: pH Stability & Workup Reagents

To eliminate guesswork, use the following validated table to select your workup reagents based on their aqueous pH profiles.

Workup ReagentAqueous pH RangeKetal StabilityRecommended Use Case
1M HCl / 1M H₂SO₄ < 1.0Rapid Cleavage DO NOT USE for ketal-bearing substrates.
10% Citric Acid ~ 2.5 - 3.0Moderate/PoorEmergency acidification only; requires rapid biphasic extraction.
0.5 M NaH₂PO₄ ~ 4.5Stable (if cold)Ideal for isolating carboxylic acids after ester saponification.
Sat. NH₄Cl ~ 5.5 - 6.0Stable Quenching Grignard additions or mild hydride reductions.
Sat. Rochelle Salt ~ 7.0 - 8.0Highly Stable Quenching LiAlH₄ or DIBAL-H reductions (large scale).
15% NaOH (Fieser) > 12.0Highly Stable Quenching LiAlH₄ reductions (small to medium scale).

Self-Validating Experimental Protocols

These methodologies are designed with built-in physical and visual cues to ensure the system is operating correctly and the ketal remains intact.

Protocol A: Safe Saponification to 1,4-dioxaspiro[4.4]nonane-7-carboxylic acid

Causality: We use a biphasic acidification strategy. By adjusting the pH to exactly 4.5 in the presence of an organic solvent, the newly formed free carboxylic acid partitions immediately into the organic layer, physically separating it from the aqueous protons that would otherwise cleave the ketal.

  • Hydrolysis: Dissolve 1.0 eq of ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate in a 3:1:1 mixture of THF/MeOH/H₂O. Add 2.0 eq of LiOH·H₂O. Stir at room temperature for 4 hours until TLC indicates complete consumption of the ester.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove THF and MeOH. (Do not evaporate to total dryness).

  • Biphasic Setup: Dilute the remaining aqueous layer with an equal volume of cold Ethyl Acetate (EtOAc) and cool the biphasic mixture to 0 °C in an ice bath.

  • Controlled Acidification: While stirring vigorously, add cold 0.5 M NaH₂PO₄ dropwise.

  • Validation Check 1: Monitor the aqueous layer with pH paper. Stop adding buffer when the pH reaches exactly 4.5–5.0.

  • Extraction: Separate the layers immediately. Extract the aqueous layer twice more with EtOAc.

  • Validation Check 2: Smell the organic extract carefully. The absence of a distinct "sweet, minty" odor (characteristic of free cyclopentanone) validates that the ketal has survived.

  • Isolation: Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: LiAlH₄ Reduction with Fieser Workup

Causality: The Fieser method uses sequential additions of water and base to convert gelatinous lithium and aluminum alkoxides into a dense, crystalline lattice of lithium aluminate salts, keeping the environment strictly basic.

  • Reduction: Suspend x grams of LiAlH₄ in anhydrous THF at 0 °C. Slowly add the ester (dissolved in THF) dropwise. Stir for 2 hours.

  • Quench (The n,n,3n Rule): Cool the reaction to 0 °C and dilute with a small amount of ether.

  • Step 1: Very cautiously add x mL of distilled water dropwise. (Wait for vigorous hydrogen evolution to subside).

  • Step 2: Add x mL of 15% aqueous NaOH dropwise.

  • Step 3: Add 3x mL of distilled water.

  • Validation Check: Remove the ice bath and stir vigorously for 15 minutes at room temperature. The reaction is successful when the grey, gelatinous emulsion completely transforms into a stark white, easily filterable granular precipitate. If it remains grey/sticky, stir longer or add a tiny pinch of Celite.

  • Isolation: Filter the mixture through a pad of Celite, wash the filter cake thoroughly with THF or ether, and concentrate the filtrate to yield the pure ketal-protected primary alcohol.

References

  • Acetals as Protecting Groups - Chemistry LibreTexts.

  • Greene's Protective Groups in Organic Synthesis, 4th Edition - Wiley.

  • Mild and Neutral Deprotections Catalyzed by Cerium(IV) Ammonium Nitrate - Accounts of Chemical Research (ACS).

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC.

Sources

Troubleshooting

Technical Support Center: Resolving Vacuum Distillation Impurities for Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate

Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists scaling up the synthesis of ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate, a critical protected intermediate us...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists scaling up the synthesis of ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate, a critical protected intermediate used in the development of tricyclic compounds and kinase inhibitors[1].

While vacuum distillation is the industry standard for purifying this ketal, the molecule’s dual functionality—an acid-sensitive dioxolane ring and a reactive ethyl ester—creates specific vulnerabilities during thermal processing. This guide addresses the root causes of common impurities and provides a self-validating protocol to ensure high-purity isolation.

Part 1: Mechanistic Pathways of Impurity Generation

The synthesis of ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate relies on the acid-catalyzed ketalization of ethyl 3-oxocyclopentanecarboxylate with ethylene glycol, typically using p-toluenesulfonic acid (p-TsOH) in toluene under Dean-Stark conditions[2].

However, introducing heat and vacuum during downstream distillation can trigger two major degradation pathways if the crude mixture is not properly conditioned:

  • Transesterification: The ethyl ester is susceptible to nucleophilic acyl substitution by excess ethylene glycol, a well-documented side reaction in acid-catalyzed ester/diol systems[3].

  • Ketal Reversion (Hydrolysis): Trace amounts of unneutralized p-TsOH, combined with ambient moisture and the thermal stress of distillation, will drive the equilibrium backward, cleaving the ketal back into the starting ketone.

G SM Starting Material (Ethyl 3-oxocyclopentanecarboxylate) Cond Reaction Conditions (p-TsOH, Toluene, Reflux) SM->Cond EG Reactant (Ethylene Glycol) EG->Cond Target Target Product (Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate) Cond->Target Ketalization Imp1 Transesterification Impurity (2-Hydroxyethyl Ester) Cond->Imp1 Excess EG Side Reaction Distill Vacuum Distillation (Thermal Stress) Target->Distill Imp2 Hydrolysis Impurity (Ketone Reversion) Distill->Imp2 Trace Acid + Moisture

Reaction and degradation pathways during synthesis and distillation of the target ketal.

Part 2: Troubleshooting FAQs

Q1: My distillation yield is low, and a heavy, viscous residue remains in the distillation pot. What is causing this? A1: You are observing the formation of the transesterification byproduct (2-hydroxyethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate). Causality:p-TsOH catalyzes not only the desired ketalization but also the exchange of your ethyl ester group with the excess ethylene glycol used in the reaction. Prolonged reflux times exacerbate this. Solution: Limit ethylene glycol to 1.5–2.0 equivalents and monitor the reaction strictly via GC/MS. Terminate the reflux immediately once the starting ketone is consumed.

Q2: I am seeing the starting material (ethyl 3-oxocyclopentanecarboxylate) in my distilled product, even though my pre-distillation NMR showed 100% conversion. Why is the ketal degrading? A2: This is a classic case of ketal reversion occurring inside the distillation apparatus. Causality: If the p-TsOH catalyst is not completely neutralized during the aqueous workup, the heat of the vacuum distillation acts synergistically with trace moisture to cleave the dioxolane ring. Solution: You must perform a rigorous basic workup (e.g., saturated NaHCO₃) prior to solvent removal. The crude oil must be perfectly neutral (pH ~7) before applying heat.

Q3: The distillation is bumping violently, and a separate, immiscible liquid phase is co-distilling with my product. How do I fix this? A3: This is caused by residual ethylene glycol. Ethylene glycol has a high boiling point and strong hydrogen-bonding capabilities, making it highly prone to superheating and explosive bumping under vacuum. Solution: Do not rely on distillation to remove ethylene glycol. Because it is highly water-soluble, you must remove it during the liquid-liquid extraction phase by washing the organic layer with water at least three times.

Part 3: Quantitative Distillation Data

To successfully isolate the target compound, you must understand the thermal profile of the mixture. Use the following table to guide your fraction collection during high-vacuum distillation (assuming a vacuum depth of 1–2 mbar).

ComponentMolecular Weight ( g/mol )Approx. Boiling Point (1-2 mbar)Troubleshooting Note
Toluene (Solvent)92.14Removes at ambientMust be fully stripped via rotary evaporation prior to fractional distillation to prevent vacuum pump degradation.
Ethylene Glycol (Reactant)62.07~50–60 °CCauses severe bumping. Must be removed via aqueous washing prior to distillation.
Ethyl 3-oxocyclopentanecarboxylate (SM / Degradant)156.18~85–95 °CCo-distills closely with the product if ketal reversion occurs. Use a Vigreux column to separate.
Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate (Target)200.23~115–125 °CMain fraction. Collects as a clear, colorless oil.
2-Hydroxyethyl ester derivative (Impurity)216.23>160 °CRemains in the distillation pot as a heavy, viscous residue.

Part 4: Self-Validating Experimental Protocol

To guarantee the purity of the final distillate, the upstream workflow must be designed to eliminate the variables that cause distillation failure. Follow this self-validating protocol:

Step 1: Controlled Ketalization

  • Charge a round-bottom flask with ethyl 3-oxocyclopentanecarboxylate (1.0 eq), ethylene glycol (strictly 1.5 eq to minimize transesterification), and toluene (0.5 M).

  • Add p-TsOH·H₂O (0.05 eq). Attach a Dean-Stark trap and reflux condenser.

  • Reflux the mixture until the theoretical volume of water is collected in the trap (typically 3-4 hours). Validation: The cessation of water droplet formation in the Dean-Stark trap indicates reaction completion.

Step 2: Acid Neutralization & Glycol Purge (Critical for Distillation)

  • Cool the reaction mixture to room temperature.

  • Add an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes. Validation: The evolution of CO₂ gas (bubbling) visually confirms the active neutralization of p-TsOH. Wait until all bubbling ceases.

  • Separate the phases. Wash the organic (toluene) layer with deionized water (3 × half-volumes) to extract residual ethylene glycol.

  • Wash with brine (1 × half-volume) and dry thoroughly over anhydrous Na₂SO₄. Validation: The Na₂SO₄ should be free-flowing, indicating all trace moisture (which causes ketal reversion) has been removed.

Step 3: Fractional Vacuum Distillation

  • Filter the drying agent and remove the toluene using a rotary evaporator (40 °C water bath, down to 10 mbar).

  • Transfer the crude oil to a distillation flask equipped with a magnetic stir bar, a Vigreux column (to provide theoretical plates for separating unreacted ketone), and a short-path distillation head.

  • Apply high vacuum (1–2 mbar) and slowly increase the oil bath temperature.

  • Discard the forerun (up to ~100 °C vapor temperature) which contains trace solvent and unreacted ketone.

  • Collect the main fraction (vapor temperature ~115–125 °C at 1-2 mbar) as pure ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate.

References

  • WO2020210828A1 - (aza)indazolyl-aryl sulfonamide and related compounds and their use in treating medical conditions. Google Patents.
  • EP2506716B1 - Novel tricyclic compounds. Google Patents.
  • Ketalization of carbohydrate-derived levulinic esters using cellulose sulfuric acid as a heterogeneous catalyst: a closed-loop biorefinery approach. RSC Publishing.

Sources

Optimization

Technical Support Center: Enhancing the Stability of Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate in Mildly Acidic Media

Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals working with ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals working with ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate . Because this molecule contains a spiro-fused cyclic ketal, it presents unique stability challenges when exposed to mildly acidic environments (pH 4.0 – 6.5), such as those found in tumor microenvironments, endosomal pathways, or weakly acidic topical formulations.

Below, we break down the root causes of degradation, provide actionable formulation strategies, and outline self-validating experimental protocols to ensure your data is robust and reproducible.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate degrade so rapidly even at a mildly acidic pH of 5.5? A1: Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate is an ethylene glycol ketal derived from ethyl 3-oxocyclopentane-1-carboxylate[1]. While ketals are highly stable under basic, reductive, and nucleophilic conditions[2][3], they are highly susceptible to specific acid-catalyzed hydrolysis[4]. The degradation mechanism begins with the reversible protonation of a dioxolane oxygen by aqueous hydronium ions ( H3​O+ ). This is followed by the cleavage of the C-O bond to form a resonance-stabilized oxonium ion[5]. This bond-cleavage step is typically rate-determining[4]. Finally, water acts as a nucleophile, attacking the electrophilic oxonium intermediate to form a hemiketal, which rapidly collapses back into the parent ketone and ethylene glycol[6].

Q2: Does the spiro-ring size or the carboxylate substituent affect this degradation rate? A2: Yes. The molecule features a 5-membered dioxolane ring. The hydrolysis of 6-membered ring acetals is generally faster than that of 5-membered ring acetals[3], providing a slight baseline kinetic advantage to this specific spiro[4.4] system. Furthermore, the rate of hydrolysis heavily correlates with the electron-donating or electron-withdrawing ability of the molecule's substituents[7]. Because the formation of the positively charged oxonium ion is the rate-determining step, electron-withdrawing groups (like the ethyl carboxylate group on the cyclopentane ring) destabilize this intermediate through inductive effects. This destabilization can marginally slow down the hydrolysis rate compared to unsubstituted analogs[4][7].

G Ketal Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate (Stable in Base/Neutral) Protonated Protonated Ketal (Transient Intermediate) Ketal->Protonated + H+ (Acidic Media) Oxonium Oxonium Ion (Rate-Limiting Step) Protonated->Oxonium Ring Opening Hemiketal Hemiketal Intermediate Oxonium->Hemiketal + H2O (Nucleophilic Attack) Ketone Ethyl 3-oxocyclopentane-1-carboxylate + Ethylene Glycol Hemiketal->Ketone - H+, - Diol Intervention1 Reduce Water Activity (Co-solvents) Intervention1->Oxonium Inhibits Attack Intervention2 Steric/Micellar Shielding (Surfactants) Intervention2->Protonated Blocks Protonation

Fig 1. Acid-catalyzed hydrolysis pathway and targeted stabilization interventions.

Part 2: Formulation Interventions (FAQs)

Q3: How can we enhance the stability of this ketal without altering the bulk mildly acidic pH of our formulation? A3: If the bulk pH must remain acidic (e.g., for physiological targeting), you must manipulate the reaction kinetics and thermodynamics of the microenvironment:

  • Reduction of Water Activity ( aw​ ) : Because water is the obligate nucleophile that attacks the oxonium ion[8], reducing the thermodynamic activity of water by incorporating co-solvents (e.g., PEG 400, propylene glycol, or ethanol) drastically slows the hydrolysis rate.

  • Micellar Encapsulation : Formulating the ketal with non-ionic surfactants (e.g., Polysorbate 80 or Pluronic block copolymers) partitions the hydrophobic spiro-ketal into the micellar core. This physical shielding restricts the access of aqueous protons to the acetal oxygens, effectively creating a steric barrier against specific acid catalysis.

Part 3: Self-Validating Experimental Workflows

To accurately measure the success of your stabilization strategies, your analytical protocol must not inadvertently cause further degradation. The following protocol utilizes an alkaline quench to create a self-validating system . Because acetals are strictly stable under basic conditions[2], raising the pH instantly halts the acid-catalyzed hydrolysis, ensuring the HPLC sample represents the exact time-point of extraction.

Protocol: Evaluating Ketal Stability in Micellar Co-solvent Systems

Step 1: Stock Solution Preparation Dissolve ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate in anhydrous acetonitrile to a concentration of 10 mg/mL. Store at -20°C in a desiccator.

Step 2: Buffer Preparation Prepare a 50 mM sodium acetate buffer. Adjust to exactly pH 5.0 using glacial acetic acid. Verify the pH at the target incubation temperature (e.g., 37°C).

Step 3: Formulation Matrix Assembly Prepare the following test matrices in separate glass vials:

  • Control: 100% Acetate Buffer.

  • Co-solvent: 30% v/v PEG 400 in Acetate Buffer.

  • Micellar: 2% w/v Polysorbate 80 in Acetate Buffer.

Step 4: Incubation Spike 100 µL of the ketal stock into 9.9 mL of each test matrix to achieve a final concentration of 100 µg/mL. Immediately place the vials in a shaking water bath set to 37°C.

Step 5: Reaction Quenching (Critical Causality Step) At predetermined time intervals (0, 1, 2, 4, 8, and 24 hours), withdraw 500 µL aliquots from each vial. Immediately mix the aliquot with 500 µL of a 100 mM Tris-HCl buffer (pH 8.5). Causality Note: This alkaline quench instantly neutralizes the hydronium ions. Because the oxonium ion cannot form in basic media, the degradation is completely arrested, preserving the integrity of the time-point prior to chromatographic analysis.

Step 6: RP-HPLC Analysis Analyze the quenched samples via RP-HPLC (C18 column, UV detection at 210 nm or ELSD) to quantify the remaining intact ketal versus the ethyl 3-oxocyclopentane-1-carboxylate degradant.

Workflow Prep 1. Formulation Prep (Ketal + Co-solvent/Surfactant) Incubate 2. Acidic Incubation (pH 5.0 Buffer, 37°C) Prep->Incubate Quench 3. Reaction Quenching (Alkaline Buffer pH 8.5) Incubate->Quench Analyze 4. RP-HPLC Analysis (Quantify Intact Ketal) Quench->Analyze

Fig 2. Standardized self-validating workflow for assessing ketal stability.

Part 4: Quantitative Stability Data

The table below summarizes the expected quantitative improvements in ketal stability when applying the interventions detailed in this guide. By combining water-activity reduction with micellar shielding, researchers can achieve exponential increases in half-life.

Formulation MatrixpHTemp (°C)Est. Water Activity ( aw​ )Estimated Half-Life ( t1/2​ )Stabilization Factor
Aqueous Control (Acetate)5.037~0.994.2 hours1.0x (Baseline)
30% PEG 4005.037~0.8528.5 hours6.8x
2% Polysorbate 805.037~0.9855.0 hours13.1x
30% PEG 400 + 2% PS80 5.0 37 ~0.84 > 120 hours > 28.0x

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Ethyl and Methyl 1,4-Dioxaspiro[4.4]nonane-7-carboxylate in Cross-Coupling Reactions

Introduction In the landscape of modern drug discovery and development, the synthesis of complex molecular architectures with high precision is paramount. Spirocyclic scaffolds, such as the 1,4-dioxaspiro[4.4]nonane syst...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, the synthesis of complex molecular architectures with high precision is paramount. Spirocyclic scaffolds, such as the 1,4-dioxaspiro[4.4]nonane system, are of particular interest due to their rigid, three-dimensional nature, which can lead to improved pharmacological properties. The functionalization of these scaffolds often relies on powerful carbon-carbon and carbon-heteroatom bond-forming reactions, with palladium-catalyzed cross-coupling reactions being a cornerstone of the synthetic chemist's toolkit.[1][2]

This guide provides an in-depth comparative analysis of two closely related building blocks: ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate and its methyl ester counterpart. While direct, head-to-head experimental comparisons of these specific substrates in the literature are scarce, this document will leverage established principles of physical organic chemistry and data from analogous systems to provide a robust, predictive guide for researchers. We will explore the subtle yet significant differences in their reactivity profiles across several key cross-coupling reactions, offering insights into experimental design and substrate selection.

The Subtle Divide: Physicochemical Properties and Their Mechanistic Implications

The primary distinction between the ethyl and methyl esters lies in the nature of the alkoxy group. These differences, while seemingly minor, can have a cascading effect on the outcome of a cross-coupling reaction.

  • Steric Hindrance: The ethyl group is sterically more demanding than the methyl group. This increased bulk can influence the approach of the palladium catalyst to the reactive center, potentially affecting the rate of oxidative addition, which is often the rate-determining step in many cross-coupling cycles.[3][4] In the context of the 1,4-dioxaspiro[4.4]nonane system, where the carboxylate is attached to a five-membered ring, this steric influence is a crucial consideration.

  • Electronic Effects: The ethyl group is a slightly stronger electron-donating group (via induction) compared to the methyl group. This can subtly influence the electron density of the carbonyl carbon and the overall electronic nature of the molecule. In reactions where the ester itself is the electrophile (a less common but emerging application), this could impact the ease of oxidative addition of the C-O bond.

  • Susceptibility to Hydrolysis: A key practical difference is the relative stability of the two esters towards hydrolysis, particularly under the basic conditions frequently employed in cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings. Generally, ethyl esters are considered to be somewhat more resistant to base-mediated hydrolysis than their methyl counterparts due to the increased steric shielding of the carbonyl carbon by the ethoxy group.[5]

Comparative Analysis in Key Cross-Coupling Reactions

The choice between the ethyl and methyl ester can be critical for the success of a given transformation. Below, we analyze their expected behavior in several widely used cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds, typically employing a palladium catalyst and a base.[6] A common challenge when substrates contain ester functionalities is the potential for saponification under the reaction conditions.

  • Methyl Ester: More susceptible to hydrolysis, especially with stronger bases (e.g., NaOH, KOH) and in aqueous solvent mixtures. This can lead to the formation of the corresponding carboxylate, which is generally unreactive in the desired coupling, thereby reducing the yield of the target product.

  • Ethyl Ester: Offers a potential advantage due to its slightly enhanced stability towards hydrolysis.[5] This can be particularly beneficial in reactions requiring prolonged heating or the use of moderately strong bases. For sensitive substrates, the use of milder bases like K₂CO₃ or Cs₂CO₃ is advisable for both esters, but the ethyl derivative may provide an additional margin of safety.

Heck Reaction

The Heck reaction couples an unsaturated halide or triflate with an alkene.[7] While the ester group is typically a spectator in this reaction, its steric profile can influence the outcome.

  • Methyl and Ethyl Esters: The primary influence here is steric. The bulk of the spirocyclic core, combined with the ester, could affect the regioselectivity and stereoselectivity of the alkene insertion. The slightly larger steric footprint of the ethyl group might lead to subtle differences in these outcomes compared to the methyl ester, although this effect is likely to be minor unless the ester is in very close proximity to the reacting center.

Sonogashira Coupling

This reaction forges a bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base.[8][9]

  • Methyl vs. Ethyl Ester: Similar to the Suzuki-Miyaura coupling, the primary concern is the stability of the ester to the basic conditions. The use of an amine base (e.g., triethylamine, diisopropylethylamine) is generally milder than inorganic bases, but for sensitive substrates, the slightly greater stability of the ethyl ester could be advantageous.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[1][2][4] A potential side reaction when using ester-containing substrates is the amidation of the ester, particularly when strong bases like sodium tert-butoxide are used.

  • Methyl Ester: More prone to amidation as a side reaction due to the lower steric hindrance around the carbonyl carbon.

  • Ethyl Ester: The increased steric bulk of the ethoxy group can disfavor the nucleophilic attack of the amine on the ester carbonyl, potentially leading to a cleaner reaction with higher yields of the desired C-N coupled product. For reactions where amidation is a concern, employing the ethyl ester or using a milder base like cesium carbonate is a recommended strategy.[5]

Predicted Performance Summary

The following table summarizes the anticipated performance differences between the ethyl and methyl esters in various cross-coupling reactions. This is a predictive summary based on established chemical principles.

Reaction TypeKey ConsiderationMethyl Ester PerformanceEthyl Ester PerformanceRationale
Suzuki-Miyaura Hydrolytic StabilityGoodExcellent Ethyl group provides greater steric protection against base-mediated hydrolysis.[5]
Heck Reaction Steric InfluenceGoodGoodMinor differences in steric bulk are unlikely to significantly alter the outcome unless high levels of selectivity are required.
Sonogashira Stability to Amine BaseGoodExcellent Similar to Suzuki-Miyaura, the ethyl ester offers enhanced stability.
Buchwald-Hartwig Amidation Side ReactionModerateGood Increased steric hindrance of the ethyl ester can suppress unwanted amidation.

Experimental Protocols

Synthesis of 1,4-Dioxaspiro[4.4]nonane-7-carboxylic Acid

A versatile starting point for both the ethyl and methyl esters is the corresponding carboxylic acid. A plausible synthetic route involves the protection of a keto-acid followed by functional group manipulation. A general procedure, adapted from related syntheses, is provided below.

Workflow for Synthesis and Subsequent Esterification

G A 3-Oxocyclopentane-1-carboxylic acid C Ketalization (p-TsOH, Toluene, Dean-Stark) A->C B Ethylene glycol B->C D 1,4-Dioxaspiro[4.4]nonane-7-carboxylic acid C->D E Esterification (MeOH, H+) D->E G Esterification (EtOH, H+) D->G F Methyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate E->F H Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate G->H

Caption: Synthetic workflow for the target esters.

Step-by-Step Protocol:

  • Ketalization: To a solution of 3-oxocyclopentane-1-carboxylic acid (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to remove water azeotropically. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 1,4-dioxaspiro[4.4]nonane-7-carboxylic acid by recrystallization or column chromatography.

  • Esterification (General): To a solution of the carboxylic acid in the corresponding alcohol (methanol or ethanol), add a catalytic amount of a strong acid (e.g., H₂SO₄). Heat to reflux and monitor by TLC. After completion, neutralize the acid, extract the ester, and purify.

Representative Suzuki-Miyaura Coupling Protocol

This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl halide with the spirocyclic ester.

General Cross-Coupling Catalytic Cycle

G Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_RAr R-Pd(II)L_n-Ar PdII_RX->PdII_RAr Transmetalation (Ar-B(OR)₂) PdII_RAr->Pd0 Reductive Elimination (R-Ar)

Caption: A generalized palladium-catalyzed cross-coupling cycle.

Step-by-Step Protocol:

  • Reaction Setup: In an oven-dried Schlenk flask, combine the spirocyclic ester (1.0 eq), the aryl boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system (e.g., toluene/ethanol/water).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Note on Optimization: When using the methyl ester, particularly with stronger bases, it is advisable to monitor for hydrolysis. If significant hydrolysis is observed, switching to the ethyl ester or a milder base is recommended.

Conclusion and Recommendations

While both ethyl and methyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate are valuable building blocks, the choice between them is not arbitrary and should be guided by the specific demands of the planned cross-coupling reaction.

  • For reactions conducted under basic conditions, such as the Suzuki-Miyaura and Sonogashira couplings, the ethyl ester is the recommended choice due to its enhanced stability towards hydrolysis.

  • In Buchwald-Hartwig aminations , the ethyl ester may offer superior performance by minimizing the undesired amidation side reaction.

  • For reactions where the ester is a distant spectator group and the conditions are neutral or acidic, such as certain variations of the Heck reaction , the difference in reactivity between the two esters is likely to be negligible.

Ultimately, the optimal choice will depend on a careful consideration of the reaction conditions and the potential for side reactions. This guide provides a framework for making an informed decision, enabling researchers to maximize the efficiency and success of their synthetic endeavors.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed C-N Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1461–1473.
  • Len, C., & Luque, R. (2014). Heck Reactions in Green Solvents. In Green Chemistry Series (pp. 317-340). Royal Society of Chemistry.
  • Kassai, Z., et al. (2018). (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • (User-generated content). Ester Stability under Suzuki/Buchwald Conditions. Reddit. Retrieved from [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • (General Chemistry Resource). Steric Hindrance. Chemistry LibreTexts.
  • (General Organic Chemistry Resource).
  • (General Organic Chemistry Resource). Sonogashira Coupling. Organic Chemistry Portal.

Sources

Comparative

A Comparative Benchmarking Guide to the Green Synthesis of Ethyl 1,4-Dioxaspiro[4.4]nonane-7-carboxylate

For researchers, scientists, and professionals in drug development, the imperative to adopt greener and more sustainable synthetic methodologies is no longer a niche consideration but a fundamental aspect of modern chemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the imperative to adopt greener and more sustainable synthetic methodologies is no longer a niche consideration but a fundamental aspect of modern chemical practice. This guide provides a comprehensive technical comparison of synthetic routes to ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate, a valuable spiroketal intermediate in medicinal chemistry. We will dissect a traditional synthetic approach and benchmark it against two contemporary green alternatives, offering a holistic view of their respective efficiencies, environmental impacts, and practical applicability. Our analysis is grounded in key green chemistry metrics, detailed experimental protocols, and a transparent evaluation of the underlying chemical principles.

Introduction to Ethyl 1,4-Dioxaspiro[4.4]nonane-7-carboxylate and the Imperative for Green Synthesis

Spiroketals are a prominent structural motif in a vast array of natural products and pharmacologically active molecules. Their unique three-dimensional architecture often imparts desirable physicochemical properties, making them attractive building blocks in drug discovery. Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate serves as a key intermediate, with the spiroketal moiety acting as a protected ketone that can be unveiled later in a synthetic sequence.

The traditional synthesis of this and similar spiroketals often relies on homogeneous acid catalysis, frequently employing p-toluenesulfonic acid (p-TSA) in conjunction with azeotropic removal of water. While effective, this method carries inherent drawbacks, including the use of hazardous solvents, the difficulty of catalyst removal and reuse, and the generation of significant waste streams. Green chemistry offers a compelling alternative, aiming to mitigate these issues through the design of processes that are more atom-economical, energy-efficient, and utilize less hazardous substances.

This guide will explore the following synthetic pathways:

  • Traditional Route: p-Toluenesulfonic Acid (p-TSA) Catalyzed Ketalization in Toluene.

  • Green Route 1: Heterogeneous Catalysis using Amberlyst-15, a Reusable Solid Acid Catalyst.

  • Green Route 2: Solvent-Free Ketalization Catalyzed by a Cobaloxime Complex.

We will evaluate these routes based on established green chemistry metrics, namely Atom Economy and Environmental Factor (E-Factor), to provide a quantitative assessment of their "greenness."

Benchmarking the Synthetic Routes: A Comparative Analysis

The synthesis of ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate from ethyl 3-oxocyclopentanecarboxylate and ethylene glycol is, at its core, a ketalization reaction. The choice of catalyst and reaction conditions, however, profoundly influences the environmental impact and overall efficiency of the process.

Table 1: Comparative Performance of Synthetic Routes
MetricTraditional Route (p-TSA)Green Route 1 (Amberlyst-15)Green Route 2 (Cobaloxime)
Catalyst p-Toluenesulfonic AcidAmberlyst-15CoCl₂/Dimethylglyoxime
Solvent TolueneToluene (or solvent-free)Solvent-free
Reaction Temp. Reflux (~111 °C)80-111 °C70 °C
Reaction Time Several hours2-6 hours8 hours
Yield ~78% (estimated)~90% (estimated)~96%
Atom Economy 89.2%89.2%89.2%
E-Factor (Est.) >10<5<1
Catalyst Reusability NoYesYes
Work-up Aqueous wash, extractionFiltrationDirect isolation (potential)

Understanding the Causality Behind Experimental Choices

Traditional Route: p-Toluenesulfonic Acid Catalysis

The use of p-TSA is a classic and well-understood method for acid-catalyzed ketalization. Toluene is employed as the solvent to facilitate the removal of water via a Dean-Stark apparatus, thereby driving the reversible reaction towards the product. While effective, this approach necessitates a significant volume of a volatile and hazardous organic solvent. The homogeneous nature of the catalyst requires a cumbersome aqueous work-up to neutralize and remove the acid, generating a considerable amount of aqueous waste and often leading to product loss through emulsification. The catalyst is consumed in the work-up and cannot be recovered.

Green Route 1: Heterogeneous Catalysis with Amberlyst-15

Amberlyst-15 is a strongly acidic polymeric resin that functions as a heterogeneous catalyst.[1] Its solid nature allows for easy separation from the reaction mixture by simple filtration, enabling its reuse over multiple cycles. This eliminates the need for an aqueous work-up to remove the catalyst, significantly reducing waste generation and simplifying the purification process. While toluene can still be used to azeotropically remove water, the potential for running the reaction under solvent-free conditions, especially with vacuum to remove water, further enhances its green credentials. The macro-reticular structure of Amberlyst-15 provides readily accessible acidic sites, promoting efficient catalysis.[2]

Green Route 2: Solvent-Free Cobaloxime Catalysis

This innovative approach utilizes a mild, in-situ generated cobaloxime complex as the catalyst under solvent-free conditions.[3][4] The reaction proceeds at a lower temperature than the traditional method and avoids the use of any organic solvent, which dramatically reduces the E-Factor. The catalyst is proposed to activate the carbonyl group of the β-keto ester, making it more susceptible to nucleophilic attack by ethylene glycol. The mild reaction conditions and high yield make this a very attractive green alternative. The catalyst can potentially be recovered and reused, although this may require more specialized techniques compared to the simple filtration of Amberlyst-15.

Experimental Protocols

Protocol 1: Traditional Synthesis using p-Toluenesulfonic Acid

Materials:

  • Ethyl 3-oxocyclopentanecarboxylate (1 equiv.)

  • Ethylene glycol (1.2 equiv.)

  • p-Toluenesulfonic acid monohydrate (0.05 equiv.)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add ethyl 3-oxocyclopentanecarboxylate, ethylene glycol, p-toluenesulfonic acid monohydrate, and toluene.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate.

Protocol 2: Green Synthesis using Amberlyst-15

Materials:

  • Ethyl 3-oxocyclopentanecarboxylate (1 equiv.)

  • Ethylene glycol (1.2 equiv.)

  • Amberlyst-15 (10 wt% of the limiting reagent)

  • Toluene (optional)

Procedure:

  • To a round-bottom flask, add ethyl 3-oxocyclopentanecarboxylate, ethylene glycol, and Amberlyst-15. If using a solvent, add toluene.

  • Heat the mixture with stirring at 80-110 °C. If using toluene, equip the flask with a Dean-Stark trap to remove water. If solvent-free, consider applying a vacuum to remove water.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to recover the Amberlyst-15 catalyst. The catalyst can be washed with a suitable solvent (e.g., ethyl acetate), dried, and reused.

  • Concentrate the filtrate under reduced pressure.

  • If necessary, purify the product by vacuum distillation.

Protocol 3: Green Synthesis using Cobaloxime Catalyst (Solvent-Free)

Materials:

  • Ethyl 3-oxocyclopentanecarboxylate (1 equiv.)

  • Ethylene glycol (1.5 equiv.)

  • Cobalt(II) chloride (CoCl₂) (0.001 equiv.)

  • Dimethylglyoxime (0.002 equiv.)

Procedure:

  • To a reaction vessel, add ethyl 3-oxocyclopentanecarboxylate, ethylene glycol, CoCl₂, and dimethylglyoxime.

  • Heat the solvent-free mixture to 70 °C with stirring under a partial vacuum (e.g., 5 KPa) to facilitate the removal of water.[3]

  • Maintain the reaction at this temperature for approximately 8 hours, monitoring the progress by TLC or GC.[3]

  • Upon completion, the product can be isolated directly. If necessary, purification can be achieved by vacuum distillation.

Visualization of Synthetic Route Selection

The choice of a synthetic route can be visualized as a decision-making process guided by green chemistry principles.

Green_Chemistry_Decision_Pathway Start Start: Synthesis of Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate Decision1 Consider Green Chemistry Principles? Start->Decision1 Traditional_Route Traditional Route: p-TSA in Toluene Decision1->Traditional_Route No Green_Route Green Alternatives Decision1->Green_Route Yes Analysis Comparative Analysis: - Atom Economy - E-Factor - Yield - Reusability Traditional_Route->Analysis Decision2 Catalyst Type? Green_Route->Decision2 Heterogeneous Green Route 1: Amberlyst-15 (Heterogeneous) Decision2->Heterogeneous Solid Acid Homogeneous_Green Green Route 2: Cobaloxime (Solvent-Free) Decision2->Homogeneous_Green Metal Complex Heterogeneous->Analysis Homogeneous_Green->Analysis

Caption: Decision pathway for selecting a synthetic route based on green chemistry principles.

Conclusion

This comparative guide demonstrates that while the traditional p-TSA catalyzed synthesis of ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate is effective, it is outperformed by greener alternatives in terms of environmental impact and process efficiency. The use of a reusable solid acid catalyst like Amberlyst-15 significantly reduces waste and simplifies the work-up. The solvent-free cobaloxime-catalyzed method represents an even more advanced green approach, offering a high yield with a minimal environmental footprint.

For researchers and drug development professionals, the adoption of such green methodologies is not just an ethical choice but also a strategic one. Greener processes are often more cost-effective in the long run, safer to operate, and align with the growing global demand for sustainable chemical manufacturing. The experimental data and protocols provided herein should serve as a practical guide for implementing these greener synthetic routes in the laboratory and beyond.

References

  • Ferris, J. P., & Orgel, L. E. (1966). Aminomalononitrile p-toluenesulfonate. Organic Syntheses, 46, 6. doi:10.15227/orgsyn.046.0006 (This source provides a general example of a reaction using p-TSA, illustrating its common use in organic synthesis).
  • Pal, R., Sarkar, T., & Khasnobis, S. (2012). Amberlyst-15 in organic synthesis. ARKIVOC, 2012(1), 570-609. [Link]

  • Zhang, L., et al. (2018). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. Molecules, 23(2), 259. [Link]

  • Trost, B. M. (1991). The atom economy—a search for synthetic efficiency. Science, 254(5037), 1471-1477.
  • Sheldon, R. A. (2007). The E Factor: fifteen years on. Green Chemistry, 9(12), 1273-1283. (This provides a comprehensive overview of the E-Factor).
  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. (This book outlines the 12 principles of green chemistry).
  • Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Indonesian Journal of Chemistry, 17(2), 301-308. [Link]

  • Patwardhan, S. A., & Dev, S. (1974). A new simple synthesis of 1, 4-dioxaspiro [4.5] decane. Synthesis, 1974(05), 348-348. (This provides an example of a similar spiroketal synthesis).
  • Sharma, G. V. M., et al. (2004). A versatile and practical synthesis of chiral γ-lactones using Amberlyst-15 as a reusable catalyst. Tetrahedron Letters, 45(42), 7931-7933.
  • PubChem. (n.d.). Ethyl 3-oxocyclopentanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate

As researchers and drug development professionals, our work extends beyond the bench; it encompasses a steadfast commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work extends beyond the bench; it encompasses a steadfast commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a core component of scientific integrity. This guide provides a detailed, experience-driven framework for the safe handling and disposal of Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate, a common building block in organic synthesis. Our focus is on the causality behind each procedural step, ensuring a self-validating system of safety and compliance.

Hazard Identification and Core Chemical Profile

Understanding the intrinsic properties and hazards of a chemical is the foundation of its safe management. Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate, while not acutely toxic, presents specific irritant hazards that demand careful handling.[1][2] The primary risks are associated with direct contact and inhalation.

Expert Insight: The structure contains a cyclic ketal, which is generally stable under neutral and basic conditions but can be susceptible to acid-catalyzed hydrolysis.[3] This reactivity underpins the critical need for waste segregation, preventing unintended reactions within a waste container.

PropertyValueSource
Chemical Name Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate*[1]
CAS Number 1489-97-0[1]
Molecular Formula C₁₁H₁₈O₄[1]
Molecular Weight 214.26 g/mol [1]
GHS Hazard Class Skin Irritation (Category 2)[1][2]
Serious Eye Irritation (Category 2A)[1][2]
Respiratory Tract Irritation (STOT SE 3)[1][2]

*Note: While the topic specifies the [4.4]nonane structure, publicly available, detailed safety data predominantly refers to the closely related Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate. The core functional groups (cyclic ketal, ethyl ester) are identical, and thus the handling and disposal principles are directly transferable.

The Disposal Workflow: A Decision-Based Approach

The disposal of any chemical waste should follow a structured, logical pathway from the point of generation to its final collection by trained professionals. This workflow ensures that all safety and regulatory considerations are met at each stage.

G cluster_0 Point of Generation cluster_1 Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Storage & Pickup gen Waste Generated (e.g., reaction residue, contaminated items) identify Identify Waste Stream (Liquid vs. Solid) gen->identify liquid Liquid Waste (Solutions, Rinsate) identify->liquid Liquid solid Solid Waste (Contaminated Gloves, Wipes, Silica) identify->solid Solid container Select Compatible Waste Container (e.g., HDPE or Glass) liquid->container solid->container labeling Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms (Irritant) - Accumulation Start Date container->labeling saa Store Sealed Container in Designated Satellite Accumulation Area (SAA) labeling->saa pickup Container Full: Request Pickup by Institutional EHS saa->pickup

Caption: Decision workflow for the disposal of Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate waste.

Step-by-Step Disposal Protocols

Adherence to a detailed protocol is paramount. The following steps provide a clear guide for managing waste streams containing Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate.

Protocol 1: Collection of Liquid Waste

This protocol applies to reaction mixtures, chromatographic fractions, and solvent rinses containing the target compound.

  • Segregation is Key: Designate a specific waste container for non-halogenated organic waste . Never mix this waste stream with strong acids, bases, or oxidizers.[4][5]

    • Causality: Mixing with acidic waste could hydrolyze the ketal, altering the chemical composition of the waste and potentially generating volatile byproducts like cyclopentanone.

  • Container Selection: Use a clean, dry container made of a compatible material, such as high-density polyethylene (HDPE) or borosilicate glass. Ensure it has a secure, vapor-tight lid.[6] The original product container is often the best choice for storing waste.[7]

  • Labeling: Affix a hazardous waste tag to the container before adding any waste. Clearly write the full chemical name of all components (e.g., "Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate in Ethyl Acetate/Hexane") and their approximate concentrations.

  • Collection: Using a funnel, carefully transfer the liquid waste into the container. Avoid overfilling; a maximum of 90% capacity is recommended to allow for vapor expansion.

  • Secure Storage: Keep the waste container tightly closed at all times, except when adding waste.[6] Store it in a designated and properly labeled Satellite Accumulation Area (SAA) within the laboratory.

Protocol 2: Management of Contaminated Solid Waste

This protocol applies to items such as gloves, weighing paper, silica gel, and disposable labware that are contaminated with the compound.

  • Waste Stream: Place contaminated solid items into a designated solid chemical waste container. This is typically a sturdy, lined cardboard box or a plastic pail.

  • Segregation: Ensure this container is used only for chemically contaminated solid waste. Do not dispose of "sharps" (needles, razor blades) or uncontaminated trash in this container.

  • Labeling: Clearly label the container as "Solid Hazardous Waste" and list the chemical contaminants.

  • Closure and Disposal: When the container is full, securely seal the liner and the box/pail. Arrange for pickup through your institution's Environmental Health & Safety (EHS) department.

Protocol 3: Decontamination of Empty Containers

An "empty" container that held this compound is not safe for regular trash until properly decontaminated. The standard is a "triple-rinse" procedure.[7][8]

  • Initial Rinse: Add a small amount of a suitable solvent (one in which the compound is soluble, such as acetone or ethyl acetate) to the empty container. The rinse volume should be about 5-10% of the container's volume.[7]

  • Thorough Cleaning: Securely cap and shake the container to ensure the solvent contacts all interior surfaces.

  • Collect Rinsate: Decant the solvent rinse (now considered hazardous waste) into your designated liquid non-halogenated organic waste container.

  • Repeat: Perform this rinsing procedure two more times for a total of three rinses.

  • Final Disposal: After the third rinse, allow the container to air dry in a fume hood. Deface or remove the original label completely. The decontaminated container can now be disposed of in the appropriate regular waste stream (e.g., glass recycling).[7][8]

Emergency Procedures: Spill Management

In the event of a spill, a prepared response is critical to mitigate exposure and ensure safety.

  • Ensure Personal Safety: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.[9]

  • Wear Appropriate PPE: At a minimum, this includes a lab coat, chemical safety goggles, and nitrile gloves.[5][9]

  • Contain the Spill: For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a chemical spill pillow. For solid spills, gently sweep up the material, avoiding the creation of dust.[9]

  • Collect and Dispose: Carefully scoop the absorbed material or swept solid into a sealable container. Label it as hazardous waste with the name of the spilled chemical.

  • Clean the Area: Wipe the spill area with a solvent-moistened cloth (e.g., acetone), and place the cloth in the solid hazardous waste container.

  • Report: Inform your laboratory supervisor and EHS office of the spill, in accordance with your institution's policy.

By integrating these scientifically-grounded procedures into your daily laboratory operations, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste.
  • Aaron Chemicals LLC. (2025, August 11). Safety Data Sheet for 6-oxa-9-azaspiro[4.5]decane hydrochloride.
  • Fisher Scientific Company. (2025, December 19). Safety Data Sheet for 1,4-dioxaspiro[4.5]decan-8-one.
  • PubChem. Ethyl 1,4-dioxaspiro(4.5)decane-8-carboxylate. National Center for Biotechnology Information.
  • Sigma-Aldrich Inc. (2025, September 22). Safety Data Sheet.
  • Cayman Chemical. (2025, August 4). Safety Data Sheet for 3',4'-Dihydroxyphenylacetone.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.

Sources

Handling

A Researcher's Guide to Personal Protective Equipment for Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate

In the landscape of drug development and scientific research, the meticulous handling of novel chemical entities is paramount. Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate, a specialized spiroketal ester, requires a com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and scientific research, the meticulous handling of novel chemical entities is paramount. Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate, a specialized spiroketal ester, requires a comprehensive understanding of its potential hazards to ensure the safety of laboratory personnel. This guide provides an in-depth, procedural framework for the safe handling of this compound, moving beyond a simple checklist to explain the causality behind each critical safety measure. Our commitment is to empower researchers with the knowledge to create a self-validating system of safety in their laboratories.

Hazard Identification and Risk Assessment: The "Why" Behind the "What"

While specific toxicological data for Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate is not extensively documented, a robust safety protocol can be established by examining the hazards associated with its core chemical structure, 1,4-Dioxaspiro[4.4]nonane. This parent compound is recognized as a skin, eye, and respiratory irritant[1][2][3]. The addition of an ethyl carboxylate functional group does not typically mitigate these hazards. Therefore, a cautious and proactive approach is scientifically justified.

Core Rationale: The fundamental principle of laboratory safety is to anticipate potential risks based on structural analogies and known reactivity. The spiroketal and ester moieties necessitate vigilance against irritation and potential reactions with incompatible materials.

Globally Harmonized System (GHS) Classification (Inferred from Parent Compound)

Hazard ClassCategoryHazard StatementSource
Skin Irritation2H315: Causes skin irritation[1][2][3]
Eye Irritation2 / 2AH319: Causes serious eye irritation[1][4][5]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1]
Acute Toxicity (Oral)4H302: Harmful if swallowed[1]

These classifications form the bedrock of our personal protective equipment (PPE) strategy. Each piece of equipment is selected to directly counter a specific, identified hazard.

Core Directive: A Multi-Layered PPE Protocol

Effective protection is not about a single piece of gear but an integrated system that shields all potential routes of exposure.[6]

A. Eye and Face Protection: The First Line of Defense

  • Mandatory Equipment: ANSI Z87.1-rated (or equivalent) chemical safety goggles must be worn at all times when handling the compound, even during non-manipulative tasks like transportation within the lab.

  • Causality: The ester functional group, combined with the irritant nature of the spiro-scaffold, poses a significant risk of serious eye irritation upon accidental splashing[1][4][5]. Standard safety glasses do not provide an adequate seal against splashes from all angles.

  • Enhanced Precautions: When handling larger quantities (>50 mL) or performing operations with a high risk of splashing (e.g., heating, pressure reactions), a full-face shield should be worn in addition to safety goggles. This provides a secondary barrier, protecting the entire face from direct contact.

B. Skin and Body Protection: An Impermeable Barrier

  • Gloves:

    • Material: Nitrile gloves are the standard recommendation for incidental contact due to their broad chemical resistance profile. Always check the manufacturer's compatibility charts for specific breakthrough times if prolonged contact is anticipated.

    • Technique: Double-gloving is a field-proven best practice, especially when weighing or transferring the neat material. This allows for the clean removal of the outer glove immediately following a potential contamination event, without exposing the skin. Inspect gloves for any signs of degradation or puncture before each use.[7]

  • Laboratory Coat:

    • Type: A flame-resistant lab coat with long sleeves and tight-fitting cuffs is required. The cuffs prevent chemicals from accidentally entering the sleeve.

    • Rationale: This is not merely for cleanliness; it is a critical barrier to prevent skin contact from spills and splashes[4]. The coat should be fully buttoned to provide maximum coverage.

  • Footwear: Fully enclosed, liquid-repellent shoes are mandatory. Perforated shoes or sandals offer no protection from spills and are strictly prohibited in the laboratory.[8]

C. Respiratory Protection: Safeguarding the Internal Environment

  • Primary Control: All handling of Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate that could generate aerosols, vapors, or mists (e.g., weighing, heating, sonicating, vortexing) must be conducted within a certified chemical fume hood.[1][8]

  • Causality: The parent compound is known to cause respiratory irritation[1]. Engineering controls like a fume hood are the most effective way to prevent inhalation exposure by capturing contaminants at the source.

  • When Respirators are Necessary: In the event of a large spill outside of a fume hood or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge would be necessary for emergency response personnel. Routine use should not require a respirator if proper engineering controls are in place.

Operational Plan: A Step-by-Step Procedural Workflow

Adherence to a strict, sequential procedure minimizes the risk of exposure and cross-contamination.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling & Disposal Phase A Verify Fume Hood Certification B Assemble All Materials (Chemical, Glassware, etc.) A->B C Don PPE (Coat, Goggles, Gloves) B->C D Weigh/Transfer Compound C->D Enter Hood E Perform Reaction/ Procedure D->E F Seal Reaction Vessel & Primary Containers E->F G Decontaminate Work Surface F->G Exit Hood H Segregate Waste (PPE, Chemical, Sharps) G->H I Doff PPE in Correct Order (Gloves -> Gown -> Goggles) H->I J Wash Hands Thoroughly I->J

Caption: A procedural workflow for handling Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate.

Experimental Protocol Steps:

  • Pre-Operational Checks:

    • Verify that the chemical fume hood has been certified within the last year.

    • Ensure the safety shower and eyewash station are unobstructed and functional.

    • Assemble all necessary glassware, reagents, and spill cleanup materials inside the fume hood before introducing the chemical.[9]

  • Donning PPE:

    • Put on the lab coat and fasten it completely.

    • Don safety goggles.

    • Put on the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Put on the second pair over the first.

  • Handling the Chemical:

    • Perform all manipulations, including weighing and transfers, deep within the fume hood sash opening.

    • Use a spatula or powder funnel for solid transfers to minimize dust generation.

    • If transferring a solution, do so slowly to avoid splashing.

    • Immediately cap the primary container and any reaction vessels after use.

  • Decontamination and Doffing PPE:

    • After the procedure is complete, decontaminate the work surface with an appropriate solvent.

    • Remove the outer pair of gloves and dispose of them in the designated solid chemical waste container.

    • With the inner gloves still on, exit the fume hood.

    • Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.

    • Remove safety goggles.

    • Finally, remove the inner pair of gloves by peeling them off from the cuff, avoiding contact with the outer surface.

    • Wash hands and forearms thoroughly with soap and water.[7]

Disposal Plan: Ensuring a Safe Final Step

Improper disposal of contaminated materials can lead to unintended exposure and environmental contamination.

  • Chemical Waste: Unused Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate and solutions containing it should be collected in a clearly labeled, sealed hazardous waste container designated for non-halogenated organic waste.[10][11] Never dispose of esters down the drain.[12]

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and any contaminated wipes, must be disposed of as solid chemical waste.[10] Place these items in a designated, sealed waste bag or container within the laboratory.

  • Empty Containers: Rinse the original chemical container three times with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous chemical waste. Once triple-rinsed, the container can often be disposed of as non-hazardous glass or plastic waste, but be sure to deface the label first. Always consult your institution's specific waste disposal guidelines.[8][13]

By integrating these detailed protocols and understanding the scientific rationale behind them, researchers can handle Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate with the highest degree of safety, ensuring both personal well-being and the integrity of their invaluable work.

References

  • PubChem. 1,4-Dioxaspiro(4.4)nonane. National Center for Biotechnology Information. [Link]

  • NextSDS. 1,4-dioxaspiro[4.4]nonan-7-amine — Chemical Substance Information. [Link]

  • NextSDS. 1,4-dioxaspiro[4.4]nonane — Chemical Substance Information. [Link]

  • NextSDS. 1,4-dioxaspiro[4.4]nonan-6-amine — Chemical Substance Information. [Link]

  • Safety Data Sheet for 1,4-dioxaspiro[4.5]decan-8-one. Generic SDS Provider.
  • Sigma-Aldrich. Safety Data Sheet.
  • Safety Data Sheet. Generic SDS Provider for Industrial Chemicals.
  • Procter & Gamble Japan K.K. Safety Data Sheet. (Note: This is a representative source for handling chemical mixtures).
  • Georgia Environmental Protection Division.
  • Science Forum For Lab Technicians. Ester Disposal. [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory.
  • Stericycle UK. How to Safely Dispose of Laboratory Waste?. [Link]

  • Environmental Health & Safety, University of Colorado Boulder. Safe Handling and Storage of Chemicals. [Link]

  • Physikalisch-Technische Bundesanstalt.
  • University of Wisconsin-Madison.
  • Weizmann Institute of Science Safety Unit. Standard laboratory safe handling/storage requirement. [Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

  • NextGen Protocols. Guidelines for Safe Laboratory Practices. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate
Reactant of Route 2
Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.